molecular formula C7H6N4O B1310132 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 306960-30-5

4-aminopyrido[2,3-d]pyrimidin-5(8H)-one

Número de catálogo: B1310132
Número CAS: 306960-30-5
Peso molecular: 162.15 g/mol
Clave InChI: BGXMRRHONOWTLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-aminopyrido[2,3-d]pyrimidin-5(8H)-one is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-amino-8H-pyrido[2,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXMRRHONOWTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420730
Record name 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306960-30-5
Record name 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

physical and chemical properties of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one

[1][2][3]

Executive Summary

4-Aminopyrido[2,3-d]pyrimidin-5(8H)-one (CAS: 306960-30-5) is a fused bicyclic heterocycle characterized by a pyridine ring fused to a pyrimidine ring.[1][2][3] It is chemically significant as a "5-deaza" analogue of the guanine/hypoxanthine core, although the amino substitution pattern mimics adenine.[1][2] This unique electronic distribution makes it a privileged scaffold for designing ATP-competitive inhibitors and antiviral nucleosides.[1][2]

Property Data
IUPAC Name 4-amino-8H-pyrido[2,3-d]pyrimidin-5-one
CAS Number 306960-30-5
Molecular Formula C

H

N

O
Molecular Weight 162.15 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (Soluble), DMF (Soluble), Water (Poor), Ethanol (Poor)
Melting Point >300 °C (Decomposes)
pKa (Calc) ~4.2 (Amino), ~9.5 (Amide NH)

Structural & Electronic Architecture

Tautomeric Equilibrium

The molecule exists in a complex tautomeric equilibrium.[1][2] In the solid state and polar aprotic solvents (DMSO), the 5-oxo-8H tautomer is energetically favored over the 5-hydroxy form due to the stability of the amide-like lactam functionality.[1][2] The exocyclic amine at C4 predominantly exists in the amino form (-NH

12

Tautomerismcluster_0Major Tautomer (Lactam/Amino)cluster_1Minor TautomersNode14-amino-5-oxo-8H(Stable Form)Node24-amino-5-hydroxy(Aromatic Enol)Node1->Node2Proton Transfer(pKa ~9.5)Node34-imino-5-oxo(High Energy)Node1->Node3Amino-IminoTautomerismcaptionFigure 1: Tautomeric equilibrium favoring the 5-oxo-8H form.

Electronic Properties[1][2]
  • Hydrogen Bonding: The molecule acts as a donor (NH

    
    , N8-H) and an acceptor (N1, N3, C5=O).[1][2] This dual capability facilitates strong intermolecular interactions, leading to high lattice energy and poor aqueous solubility.[1][2]
    
  • Aromaticity: While the pyrimidine ring retains aromatic character, the pyridine ring adopts a pyridone-like conjugation.[1][2] This reduces the electron density at C6, making it susceptible to electrophilic substitution only under forcing conditions.[1][2]

Synthesis & Manufacturing

The synthesis of the core scaffold typically follows the Girardet Protocol , utilizing a pyridine precursor to build the fused pyrimidine ring.[1][2] This method is preferred for its scalability and regioselectivity.[1][2]

Synthetic Workflow (Girardet Protocol)

SynthesisStart2-amino-3-cyano-4-methoxypyridine(Precursor)Step1Step 1: Pyrimidine Ring ClosureReagent: Formamidine Acetate / EtOHTemp: RefluxStart->Step1InterIntermediate:4-amino-5-methoxypyrido[2,3-d]pyrimidineStep1->InterStep2Step 2: Demethylation/HydrolysisReagent: HBr / AcOH or NaI / TMSClCondition: Acidic HydrolysisInter->Step2FinalProduct:4-aminopyrido[2,3-d]pyrimidin-5(8H)-oneStep2->FinalcaptionFigure 2: Two-step synthesis via pyridine precursor cyclization.

Detailed Methodology
  • Cyclization: The starting material, 2-amino-3-cyano-4-methoxypyridine, is refluxed with formamidine acetate (or triethyl orthoformate followed by ammonia) to close the pyrimidine ring.[1][2] The 4-methoxy group serves as a masking group for the ketone.[1][2]

  • Hydrolysis: The intermediate 4-amino-5-methoxy derivative is treated with a Lewis acid (e.g., TMSI generated in situ) or mineral acid (HBr/AcOH) to cleave the methyl ether, revealing the thermodynamic 5-oxo product.[1][2]

  • Purification: The product precipitates from water at neutral pH.[1][2] Recrystallization from DMF/Water or DMSO is recommended due to poor solubility in lower alcohols.[1][2]

Spectroscopic Identification

Verification of the structure relies on distinguishing the specific isomer (5-oxo vs 7-oxo) via NMR.[1][2]

Method Characteristic Signals Interpretation

H NMR
(DMSO-

)

8.2–8.4 (s, 1H)
H-2 (Pyrimidine): Deshielded singlet characteristic of the N=CH-N environment.[1][2]

7.9–8.0 (d,

Hz, 1H)
H-6 : Doublet, beta to the carbonyl.[1][2]

6.1–6.3 (d,

Hz, 1H)
H-7 : Doublet, alpha to the bridgehead/NH.[1][2]

7.0–7.5 (br s, 2H)
NH

: Exchangeable with D

O.

11.5–12.0 (br s, 1H)
NH (N-8) : Broad singlet, highly deshielded lactam proton.[1][2]
IR (KBr)1650–1680 cm

C=O[1][2] Stretch : Strong amide I band confirming the 5-oxo structure.[1][2]
MS (ESI+)

163.1 [M+H]

Consistent with Formula C

H

N

O.

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[1][2]

  • Stability: Stable in solid form for >2 years. Solutions in DMSO should be used immediately or frozen, as oxidation to N-oxides can occur over time.[1][2]

  • Safety: Treat as a potential bioactive agent.[1][2] Use standard PPE (gloves, fume hood).[1][2] No specific acute toxicity data is available for the parent, but nucleoside derivatives are cytotoxic.[1][2]

References

  • Girardet, J. L., et al. (2000).[1][2] "Synthesis and Cytotoxicity of 4-Amino-5-oxopyrido[2,3-d]pyrimidine Nucleosides." Journal of Medicinal Chemistry, 43(20), 3704–3713.[1][2][4][5] Link[1][2]

  • PubChem Compound Summary. (2024). "4-amino-8H-pyrido[2,3-d]pyrimidin-5-one."[1][2] National Center for Biotechnology Information.[1][2] Link

  • Guidechem. (2024).[1][2] "Chemical Properties of CAS 306960-30-5." Link

Targeting the ATP-Pocket: Biological Activity of 4-Aminopyrido[2,3-d]pyrimidin-5(8H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric similarity to the purine ring system of ATP. Within this family, 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one derivatives have emerged as potent pharmacophores. Unlike their 7(8H)-one counterparts (exemplified by the CDK4/6 inhibitor Palbociclib), the 5(8H)-one isomers exhibit a distinct selectivity profile, primarily targeting p38α Mitogen-Activated Protein Kinase (MAPK) and bacterial DNA gyrase .

This technical guide dissects the structure-activity relationships (SAR), validated biological targets, and experimental workflows required to evaluate these derivatives. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for anti-inflammatory and antimicrobial applications.

Structural Rationale & Pharmacophore Analysis

The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one core is defined by a fused bicyclic system containing a pyrimidine ring and a pyridone ring. Its biological efficacy is driven by its ability to mimic the adenine moiety of ATP, allowing it to anchor into the hinge region of kinase domains.

The 5(8H)-one Tautomeric Advantage

While the 7-one isomer is widely recognized in oncology, the 5-one isomer offers a unique hydrogen-bonding geometry. The carbonyl at position 5 and the NH at position 8 create a specific acceptor-donor motif that favors binding to kinases with restricted "gatekeeper" residues or specific DFG-motif conformations (e.g., p38 MAPK).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical substitution points on the scaffold and their impact on biological activity.

SAR_Analysis Core 4-aminopyrido[2,3-d] pyrimidin-5(8H)-one Core C2 C2 Position: Solubility & PK (e.g., Methyl, Amino) Core->C2 Modulates ADME C4 C4 Amino Group: Hinge Binder (Primary determinant of affinity) Core->C4 Critical H-Bonding N8 N8 Position: Solvent Exposure (Bulky groups improve selectivity) Core->N8 Steric Control C6 C6 Position: Hydrophobic Pocket (Aryl groups target hydrophobic region II) Core->C6 Potency Optimization

Figure 1: SAR analysis of the 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one scaffold. The C4-amino and N8-H/Alkyl motifs are critical for ATP-mimicry.

Primary Biological Targets

p38α Mitogen-Activated Protein Kinase (Anti-Inflammatory)

The primary mammalian target for 4-amino-5-oxo derivatives is p38α MAPK . These compounds typically act as ATP-competitive inhibitors.

  • Mechanism: They bind to the ATP pocket, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2). This blocks the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

  • Therapeutic Relevance: Rheumatoid arthritis, Crohn’s disease, and cytokine storm syndromes.[1]

Bacterial DNA Gyrase (Antimicrobial)

Derivatives with specific C6-aryl and N8-ethyl substitutions have shown efficacy against Gram-negative bacteria (E. coli, P. aeruginosa).

  • Mechanism: Inhibition of the ATPase subunit of DNA gyrase (GyrB), preventing bacterial DNA supercoiling and replication.

  • Selectivity: The 5-one scaffold binds to the ATP-binding pocket of GyrB, which is structurally distinct from the mammalian topoisomerase II ATP pocket, offering a therapeutic window.

Signaling Pathway Context

The inhibition of p38 MAPK by these derivatives disrupts the inflammatory cascade.

p38_Pathway Stimuli Stress / LPS / Cytokines MKK MKK3 / MKK6 Stimuli->MKK Activation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 / HSP27 p38->MK2 TF Transcription Factors (ATF2, CHOP) p38->TF Drug 4-aminopyrido[2,3-d] pyrimidin-5(8H)-one Drug->p38 ATP Competition (Inhibition) Cytokines TNF-α, IL-1β, IL-6 (Inflammation) MK2->Cytokines mRNA Stability/Translation TF->Cytokines Transcription

Figure 2: The p38 MAPK signaling cascade. The inhibitor blocks the central node, preventing downstream cytokine production.

Experimental Validation Workflows

To validate the biological activity of these derivatives, a dual-phase screening approach is recommended: Biochemical (Enzymatic) and Cellular .

Protocol A: p38α MAPK Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of the derivative against recombinant p38α kinase.

Reagents:

  • Recombinant p38α kinase (human).

  • Substrate: p38 peptide or MBP (Myelin Basic Protein).

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve derivatives in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Final DMSO concentration in assay should be <1%.

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of compound dilution.

    • Add 4 µL of p38α enzyme (0.5 ng/well). Incubate for 10 min at RT (allows compound to bind).

    • Add 4 µL of Substrate/ATP mix (ATP concentration should be at

      
      , typically 10-50 µM).
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.

Protocol B: Antibacterial MIC Determination

Objective: Assess the Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus.

Methodology (CLSI Standard):

  • Inoculum: Prepare bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to

    
     CFU/mL.
    
  • Plating: Use 96-well round-bottom plates. Add 100 µL of compound (serial dilutions in CAMHB) to columns 1-10.

  • Controls: Column 11: Growth Control (Bacteria + Solvent). Column 12: Sterility Control (Media only).

  • Incubation: Add 100 µL of bacterial inoculum to wells. Incubate at 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

  • Validation: Add Resazurin dye (0.01%) and incubate for 1 hour. Blue = No Growth (Dead); Pink = Growth (Live).

Data Interpretation & Performance Metrics

When analyzing data for 4-aminopyrido[2,3-d]pyrimidin-5(8H)-ones, use the following benchmarks to assess potency and "drug-likeness."

MetricExcellent PotencyModerate PotencyPoor ActivityInterpretation
p38α IC50 < 50 nM50 - 500 nM> 1 µMLow nM activity suggests strong H-bonding at the hinge region (C4-amino).
Cellular IC50 (MTT) < 1 µM1 - 10 µM> 20 µMHigh discrepancy between Enzyme IC50 and Cell IC50 suggests permeability issues.
Selectivity Index (SI) > 5010 - 50< 10Ratio of (Cytotoxicity CC50 / Efficacy IC50). High SI is crucial for safety.
Antibacterial MIC < 4 µg/mL4 - 32 µg/mL> 64 µg/mLMICs >64 µg/mL usually indicate efflux pump susceptibility or poor penetration.
Workflow Logic

The development cycle for these derivatives follows a strict "Design-Make-Test-Analyze" cycle.

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization Step1 Precursor Synthesis (4-amino-5-acetylpyrimidine) Step2 Cyclization (Formation of 5(8H)-one core) Step1->Step2 Step3 Enzymatic Assay (p38 / GyrB) Step2->Step3 Step4 Cellular Assay (Viability / MIC) Step3->Step4 Hit Confirmation Step5 ADME Profiling (Solubility, Metabolic Stability) Step4->Step5 If IC50 < 1µM Step5->Step1 SAR Feedback Loop Step6 Lead Selection Step5->Step6

Figure 3: Integrated workflow for the development of pyrido[2,3-d]pyrimidin-5(8H)-one candidates.

Future Directions: PROTACs and Hybrid Molecules

Recent trends suggest that the 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one scaffold is an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras). By attaching a linker at the solvent-exposed N8 position, this scaffold can be recruited to E3 ligases, degrading p38 MAPK or other kinase targets rather than merely inhibiting them. This overcomes the issue of kinase accumulation and compensatory signaling often seen with traditional inhibitors.

References

  • Development of Potent Type V MAPK Inhibitors. (2025). National Institutes of Health (NIH). Discusses p38 MAPK modulation and structural requirements for inhibition.[2] 3[4][5]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. Comprehensive review of the scaffold's broad spectrum activities including p38 and CDK inhibition.[2] 2

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds. (2024). MDPI. Details the synthesis and dual anticancer/antibacterial activity of amino-functionalized derivatives. 6[4][5][6]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. Provides critical structural comparisons between the 7-one and 5-one isomers and their kinase selectivity. 7

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. (2021). RSC Publishing. Focuses on cytotoxicity and PIM-1 kinase inhibition, highlighting the versatility of the scaffold. 5[4][5][6]

Sources

The 4-Aminopyrido[2,3-d]pyrimidin-5(8H)-one Scaffold: A Privileged Motif for Targeting Key Pathogenic Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

The quest for novel therapeutic agents is often a journey back to foundational chemical structures that exhibit an extraordinary capacity for biological interaction. The pyrido[2,3-d]pyrimidine core, a nitrogen-containing heterocyclic system, stands as a testament to this principle.[1][2] Its structural resemblance to endogenous purines provides a compelling starting point for the design of molecules that can competitively and effectively engage ATP-binding sites on a host of enzymes. This guide focuses specifically on the 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one variant, a scaffold that has proven particularly fruitful in the development of potent and selective kinase inhibitors.

Derivatives of this core have demonstrated a remarkable breadth of activity, showing promise as antitumor, anti-inflammatory, antimicrobial, and even CNS-active agents.[1][3] This document moves beyond a simple cataloging of these activities. As a Senior Application Scientist, my objective is to provide a technical deep-dive into the why and the how—the mechanistic rationale that makes this scaffold so potent and the practical, validated methodologies required to investigate its therapeutic potential. We will explore the key molecular targets, dissect the signaling pathways they command, and present the experimental workflows necessary to validate inhibitor efficacy from the bench to preclinical models.

Part 1: The Epicenter of Activity - Targeting Oncogenic Kinases

The dysregulation of protein kinases is a fundamental hallmark of cancer, driving aberrant cell proliferation, survival, and metastasis.[4] The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one scaffold has emerged as a powerhouse in this arena, providing the foundational structure for numerous inhibitors targeting critical nodes in oncogenic signaling.

Cyclin-Dependent Kinases (CDKs): Mastering the Cell Cycle

Mechanistic Rationale: The cell cycle is a tightly orchestrated process governed by the sequential activation of cyclin-dependent kinases (CDKs) by their cyclin partners. In many cancers, this control is lost due to overexpression of cyclins or loss of endogenous inhibitors, leading to relentless cellular division. Targeting CDKs, particularly the CDK4/6-Cyclin D1 and CDK2-Cyclin A/E complexes that control the G1-S phase transition, offers a direct strategy to re-impose cell cycle arrest. The pyrido[2,3-d]pyrimidin-7(8H)-one core is famously embodied in Palbociclib, an FDA-approved CDK4/6 inhibitor for HR-positive, HER2-negative breast cancer, validating this scaffold's clinical utility.[1][5]

Exemplary Derivatives and Preclinical Efficacy: The development of potent CDK inhibitors from this scaffold has been a significant focus of medicinal chemistry.

Compound ClassTarget Kinase(s)Representative IC₅₀Target Cancer Cell Line(s)Reference
4-aminopyrido[2,3-d]pyrimidine derivativesCDK2/Cyclin A0.09 µMA431, SNU638, HCT116[6]
Palbociclib (Pyrido[2,3-d]pyrimidin-7(8H)-one)CDK4, CDK611 nM, 16 nMBreast Cancer[1][5]
Fused TriazolopyridopyrimidineCDK/p21 PathwaySub-micromolar (0.36 µM)PC-3 (Prostate), A-549 (Lung)[1]

Experimental Workflow: Validation of a Novel CDK Inhibitor

The validation of a putative CDK inhibitor requires a multi-step approach, confirming biochemical potency and cellular effect. The causality is key: direct inhibition of the kinase (the cause) should result in a predictable cellular phenotype, such as cell cycle arrest (the effect).

Step-by-Step Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol provides a self-validating system for assessing direct, competitive binding to the target kinase.

  • Principle: A TR-FRET-based competition assay where a proprietary Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) binds to the kinase of interest, which is tagged with a Europium (Eu)-labeled antibody. Binding brings the Eu donor and Alexa Fluor™ acceptor into proximity, generating a high FRET signal. A test compound that binds to the ATP site will displace the tracer, causing a loss of FRET.

  • Reagents:

    • CDK2/Cyclin A, active enzyme complex.

    • Eu-anti-tag Antibody.

    • Kinase Tracer 236.

    • Test Compound (e.g., a 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one derivative), serially diluted.

    • Kinase Buffer.

  • Procedure:

    • Prepare a 4X solution of the CDK2/Cyclin A and Eu-Antibody mixture in kinase buffer.

    • Prepare a 4X solution of Tracer 236 in kinase buffer.

    • Prepare 4X serial dilutions of the test compound in DMSO, then dilute into kinase buffer.

    • In a 384-well plate, add 2.5 µL of the test compound dilutions.

    • Add 2.5 µL of the CDK2/Antibody mixture to all wells.

    • Add 5 µL of the Tracer 236 solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a FRET-capable plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the Emission Ratio (665/615). Plot the ratio against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Step-by-Step Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

  • Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA. Cells in G1 phase have 2N DNA content, while cells in G2/M have 4N content. Cells in S phase have an intermediate amount. A compound that blocks the G1-S transition will cause an accumulation of cells in the G1 phase.

  • Procedure:

    • Seed cancer cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight.

    • Treat cells with vehicle control (DMSO) or varying concentrations of the test compound for 24 hours.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the samples using a flow cytometer.

  • Data Analysis: Gate the cell populations based on fluorescence intensity to quantify the percentage of cells in G1, S, and G2/M phases. A successful CDK4/6 or CDK2 inhibitor will show a dose-dependent increase in the G1 population.

G1 cluster_workflow CDK Inhibitor Validation Workflow Compound 4-Aminopyrido[2,3-d] pyrimidin-5(8H)-one Derivative KinaseAssay Protocol 1: In Vitro Kinase Assay (TR-FRET) Compound->KinaseAssay Test CellAssay Protocol 2: Cell Cycle Analysis (PI Staining) Compound->CellAssay Treat Result1 Determine IC50 (Biochemical Potency) KinaseAssay->Result1 Result2 Measure G1 Arrest (Cellular Effect) CellAssay->Result2 Conclusion Validated Target Engagement Result1->Conclusion Result2->Conclusion

Caption: Workflow for validating a CDK inhibitor.

Receptor Tyrosine Kinases (RTKs): Halting Aberrant Growth Signals

Mechanistic Rationale: RTKs such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFr), and Fibroblast Growth Factor Receptor (FGFr) are cell-surface receptors that, upon ligand binding, dimerize and autophosphorylate their intracellular kinase domains. This phosphorylation creates docking sites for downstream signaling proteins, activating critical pro-growth and pro-survival pathways like RAS/MAPK and PI3K/AKT. The 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one class has been shown to be potent, ATP-competitive inhibitors of a broad range of RTKs.[7]

Exemplary Derivatives and Preclinical Efficacy:

Compound ID (from source)PDGFr IC₅₀ (µM)bFGFr IC₅₀ (µM)EGFr IC₅₀ (µM)c-Src IC₅₀ (µM)Reference
63 0.0790.0430.0440.009[7]

Step-by-Step Protocol 3: Western Blot for RTK Autophosphorylation

  • Principle: This method directly assesses the inhibitor's ability to block the primary activation step of the receptor in a cellular context. Cells are stimulated with the appropriate ligand to induce receptor phosphorylation, and the effect of the inhibitor is measured by probing for the phosphorylated form of the receptor with a specific antibody.

  • Procedure:

    • Culture cells known to express the target RTK (e.g., A431 cells for EGFR) to near-confluence.

    • Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

    • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

    • Stimulate the cells with the corresponding ligand (e.g., EGF for EGFR) for 5-10 minutes at 37°C.

    • Immediately place the plates on ice and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe with a primary antibody specific for the phosphorylated form of the receptor (e.g., anti-phospho-EGFR Tyr1068).

    • After washing, probe with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal loading, strip the membrane and re-probe for the total (phosphorylated and unphosphorylated) form of the receptor.

  • Data Analysis: Densitometry is used to quantify the band intensity of the phosphorylated receptor relative to the total receptor. A potent inhibitor will show a dose-dependent decrease in this ratio.

G2 cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Site RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of EGFR signaling by a pyrido[2,3-d]pyrimidine.

Emerging & Novel Oncology Targets

The versatility of the scaffold extends to newer, highly promising cancer targets.

  • Hematopoietic Progenitor Kinase 1 (HPK1): A critical negative regulator of T-cell activation. Inhibiting HPK1 is a strategy for cancer immunotherapy, designed to unleash the immune system against tumors.[8][9] Derivatives of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one have shown nanomolar potency against HPK1, leading to enhanced IL-2 and IFN-γ secretion in primary immune cells, a hallmark of T-cell activation.[9]

  • Threonine Tyrosine Kinase (TTK): Essential for the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. TTK inhibitors based on the pyrido[2,3-d]pyrimidin-7(8H)-one core induce chromosome missegregation, leading to aneuploidy and cancer cell death.[10]

  • PIM-1 Kinase: A serine/threonine kinase that promotes cell survival and is overexpressed in various hematological and solid tumors. Novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 inhibition, inducing apoptosis and G1 cell cycle arrest in breast cancer cells.[11]

Part 2: Targeting Inflammatory Pathways

Chronic inflammation is a driving factor in numerous diseases, from autoimmune disorders to cancer. The kinase-inhibiting properties of the 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one scaffold are also highly relevant in this context.

Macrophage Colony-Stimulating Factor-1 Receptor (FMS)

Mechanistic Rationale: The FMS kinase (also known as CSF-1R) is crucial for the function and survival of macrophages and osteoclasts. In diseases like rheumatoid arthritis, activated macrophages infiltrate joints and release pro-inflammatory cytokines, while osteoclasts are responsible for bone erosion. Inhibiting FMS can therefore simultaneously reduce inflammation and prevent joint destruction.[12] Pyrido[2,3-d]pyrimidin-5-ones have been specifically developed as potent FMS inhibitors, showing high efficacy in animal models of arthritis.[12]

p38 Mitogen-Activated Protein Kinase (MAPK)

Mechanistic Rationale: The p38 MAPK pathway is a central hub for cellular responses to inflammatory stress. Its activation leads to the production of key inflammatory mediators, including Tumor Necrosis Factor (TNF)-α and Interleukin-1β (IL-1β). Pyrido[2,3-d]pyrimidine derivatives, such as Dilmapimod, have been investigated as p38 MAPK inhibitors for treating conditions like rheumatoid arthritis.[13]

G3 cluster_pathway p38 MAPK Inflammatory Pathway Stress Inflammatory Stimuli (e.g., LPS, IL-1) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 MK2 MK2 (Kinase) p38->MK2 Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->p38 Inhibits Cytokines TNF-α, IL-1β, IL-6 Production MK2->Cytokines

Sources

The Pyrido[2,3-d]pyrimidine Scaffold: A Chemist’s Guide to Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine ring system represents a privileged scaffold in medicinal chemistry. Structurally isomorphic to pteridine (5,8-diaza-naphthalene) and bioisosteric to quinazoline, this bicyclic heteroaromatic system is a cornerstone in the design of ATP-competitive kinase inhibitors and antifolates.

This technical guide moves beyond basic definitions to address the synthetic architecture and structure-activity relationship (SAR) logic required to exploit this scaffold. We focus on the practicalities of constructing the core, controlling regioselectivity during functionalization, and validating the resulting chemical entities.

Part 1: Structural Logic & Synthetic Architecture

To design a viable synthetic route, one must understand the electronic distribution of the ring. The pyrido[2,3-d]pyrimidine core is highly electron-deficient. The fusion of the pyridine and pyrimidine rings creates specific zones of reactivity:

  • Nucleophilic Attack: Highly favored at C2, C4, and C7 positions due to the electron-withdrawing influence of the nitrogen atoms.

  • Electrophilic Attack: Difficult on the ring carbons; typically occurs at the ring nitrogens (N8 is often the most basic site depending on substitution).

The Synthetic Decision Matrix

There are two primary retrosynthetic disconnects for building this system. The choice depends entirely on the desired substitution pattern.

  • The Pyrimidine-First Approach (Route A):

    • Starting Material: 6-Aminouracils or 6-aminopyrimidines.

    • Mechanism: Condensation with a 1,3-electrophile (e.g., malondialdehyde equivalents,

      
      -keto esters).
      
    • Advantage: Best for diversity at C5, C6, and C7.

  • The Pyridine-First Approach (Route B):

    • Starting Material: 2-Aminonicotinic acid derivatives.

    • Mechanism: Cyclization with formamide, urea, or amidines.

    • Advantage: Best for diversity at C2 and C4 (though these can also be accessed via Route A with downstream processing).

Visualization: Synthetic Pathway Decision Tree

SyntheticRoutes Start Target Molecule Analysis SubC5C6 Substitution needed at C5/C6? Start->SubC5C6 RouteA Route A: Pyrimidine-First SubC5C6->RouteA Yes (High Diversity) RouteB Route B: Pyridine-First SubC5C6->RouteB No (Fixed Pyridine ring) StartMatA 6-Aminouracil + 1,3-Electrophile RouteA->StartMatA StartMatB 2-Aminonicotinic acid + Urea/Formamide RouteB->StartMatB Product Pyrido[2,3-d]pyrimidine Core StartMatA->Product Cyclization StartMatB->Product Cyclization

Figure 1: Retrosynthetic decision matrix for selecting the optimal starting materials based on substitution requirements.

Part 2: Critical Experimental Protocol

The "Pyrimidine-First" Cyclization and Functionalization

This protocol describes the synthesis of a 4-amino-pyrido[2,3-d]pyrimidine derivative. This specific workflow is chosen because it allows for the installation of complex amines at the C4 position—a critical feature for EGFR and CDK inhibition.

Phase 1: The Cyclization (The Niementowski Variation)

Objective: Fuse the pyridine ring onto a 6-aminopyrimidine scaffold.

  • Reagents: 6-aminouracil (1.0 eq), 1,1,3,3-tetramethoxypropane (malondialdehyde equivalent) (1.2 eq), Acetic Acid (Solvent/Catalyst).

  • Conditions: Reflux (118°C) for 4–6 hours.

Step-by-Step:

  • Dissolve 6-aminouracil in glacial acetic acid (approx. 5 mL per mmol).

  • Add 1,1,3,3-tetramethoxypropane dropwise at room temperature.

  • Heat to reflux. The solution will typically darken.

  • Validation Point: Monitor via TLC (10% MeOH in DCM). The starting material (highly polar) will disappear, replaced by a less polar, UV-active spot.

  • Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and triturate with water.

Phase 2: Activation (Chlorination)

Objective: Convert the C4-hydroxyl (tautomer of the oxo group) into a leaving group (Chloride).

  • Reagents: Pyrido[2,3-d]pyrimidin-4(3H)-one (Product of Phase 1), POCl

    
     (excess), PCl
    
    
    
    (0.1 eq), Diisopropylethylamine (DIPEA) (1.0 eq).
  • Causality: The DIPEA acts as an HCl scavenger and facilitates the formation of the phosphoryl chloride intermediate. PCl

    
     ensures complete conversion of recalcitrant substrates.
    

Step-by-Step:

  • Suspend the dry solid from Phase 1 in neat POCl

    
     (10 eq).
    
  • Add DIPEA slowly (exothermic!).

  • Heat to 90–100°C for 2–4 hours.

  • Critical Safety: Remove excess POCl

    
     via rotary evaporation before quenching.
    
  • Quench the residue by pouring onto crushed ice/NaHCO

    
    . Extract immediately with DCM.
    
  • Trustworthiness Check: The product (4-chloro derivative) is unstable to hydrolysis. Do not store for long periods. Proceed immediately to Phase 3.

Phase 3:

Displacement (Library Generation)

Objective: Install the pharmacophore (amine) at C4.

  • Reagents: 4-chloro-pyrido[2,3-d]pyrimidine, Target Aniline/Amine (1.1 eq), Isopropanol (solvent).

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). The ring nitrogen acts as an electron sink, stabilizing the Meisenheimer complex.
    

Step-by-Step:

  • Dissolve the chloro-intermediate in Isopropanol (IPA).

  • Add the amine.

  • Heat to 60–80°C.

  • Self-Validating Endpoint: The product usually precipitates as the HCl salt. Filtration yields the pure compound.

  • NMR Verification: Look for the disappearance of the C4-Cl shift and the appearance of NH signals. In

    
    H NMR, the aromatic protons on the pyridine ring (H5, H6, H7) will show distinct coupling constants (
    
    
    
    Hz,
    
    
    Hz).

Part 3: Medicinal Chemistry & SAR Logic

The pyrido[2,3-d]pyrimidine scaffold is a "Master Key" for kinase ATP pockets. Understanding the binding mode is essential for optimization.

The Hinge Binder Concept

In the ATP binding pocket of kinases (e.g., CDK4/6, p38 MAPK), the N1 and the amino group at C2 (or N3 and amine at C4, depending on orientation) form a bidentate hydrogen bond network with the kinase hinge region backbone.

Key SAR Rules:

  • N8 Position: This nitrogen is distinct from quinazolines (which have carbon here). It provides an additional H-bond acceptor capability and improves water solubility. However, it is susceptible to metabolic oxidation (N-oxide formation).

  • C2 Substitution: Bulky groups here often clash with the "gatekeeper" residue of the kinase, but small lipophilic groups can improve potency.

  • C7 Substitution: This position points towards the solvent-exposed front of the pocket. It is the ideal vector for solubilizing groups (e.g., piperazines, morpholines).

Visualization: Mechanism of Action (Kinase Inhibition)

KinaseBinding Scaffold Pyrido[2,3-d]pyrimidine Inhibitor ATP_Pocket ATP Binding Pocket (Kinase Domain) Scaffold->ATP_Pocket Hydrophobic Van der Waals Hinge Hinge Region (Backbone Amides) Scaffold->Hinge H-Bonding (N1 acceptor / C2-NH donor) Solvent Solvent Front (Solubility Zone) Scaffold->Solvent C7-Substituents (Solubilizing Groups) Hinge->ATP_Pocket Stabilizes Active Conformation

Figure 2: Pharmacophore mapping of the scaffold within the kinase ATP-binding pocket, highlighting the critical Hinge interaction.

Part 4: Data & Reactivity Summary

To aid in experimental planning, the following table summarizes the comparative reactivity of the ring positions towards Nucleophilic Aromatic Substitution (


), assuming a leaving group (Cl or F) is present.
PositionReactivity RankElectronic ReasonSynthetic Utility
C4 1 (Highest)Para to N3, Ortho to N8 (if pyrido). Highly electron deficient.Primary site for installing the "Head" group (amine).
C2 2 (Moderate)Flanked by N1 and N3.Secondary site. Often installed early via guanidine cyclization.
C7 3 (Low/Mod)Para to N8.Requires strong nucleophiles or catalysis. Ideal for "Tail" groups.
C6 4 (Inert to

)
Meta to nitrogens.Accessed via electrophilic substitution (bromination) or Pd-coupling.

References

  • Broom, A. D., et al. (1976). "Pyrido[2,3-d]pyrimidines. IV. Synthetic studies leading to various 2,4-disubstituted derivatives." The Journal of Organic Chemistry.

  • Fry, D. W., et al. (2004). "Specific inhibition of the epidermal growth factor receptor tyrosine kinase by a pyrido[2,3-d]pyrimidine." Science.

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific, orally active inhibitors of the cyclin-dependent kinase 4." Journal of Medicinal Chemistry.

  • Thompson, A. M., et al. (2000). "Synthesis and Structure-Activity Relationships of 7-Substituted Pyrido[2,3-d]pyrimidines as Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase." Journal of Medicinal Chemistry.

Methodological & Application

Application Notes and Protocols for 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatile interactions with a multitude of biological targets.[1] This structural motif is analogous to purines, allowing it to function as a competitive inhibitor for enzymes that bind ATP and other nucleotides.[2] As a result, derivatives of this scaffold have been extensively developed as potent inhibitors of various protein kinases and dihydrofolate reductase (DHFR), demonstrating significant anti-proliferative and anti-cancer properties.[1][3]

This application note focuses on a specific, yet foundational, member of this class: 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one . We will delve into its presumed mechanism of action based on data from closely related analogs, provide detailed protocols for its application in cell culture-based assays, and offer insights into data interpretation. This guide is intended for researchers in oncology, drug discovery, and cell biology seeking to explore the therapeutic potential of this compound.

Scientific Foundation: A Multi-Kinase Inhibitor with Apoptotic and Cell Cycle Arrest Capabilities

While a comprehensive kinase inhibition profile for the unsubstituted 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one is not extensively documented in publicly available literature, the broader family of pyrido[2,3-d]pyrimidin-7(8H)-ones, of which it is a parent structure, are known to be potent, ATP-competitive tyrosine kinase (TK) inhibitors.[4] These compounds have demonstrated inhibitory activity against a range of kinases crucial for tumor growth and survival, including:

  • Receptor Tyrosine Kinases (RTKs): such as EGFR, VEGFR-2, and PDGFr.[4][5][6]

  • Non-Receptor Tyrosine Kinases: like c-Src.[4]

  • Serine/Threonine Kinases: including TTK, PIM-1, and CDKs.[2][7][8]

A closely related analog, the 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one, has been identified as a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, with an IC50 of 0.32 nM. This highlights the potential of this scaffold in immuno-oncology.

The downstream cellular consequences of inhibiting these critical signaling nodes are profound, typically culminating in:

  • Cell Cycle Arrest: Inhibition of kinases like CDK4/6 by related compounds such as Palbociclib disrupts the cell cycle machinery, leading to arrest, often at the G1 or G2/M phase.[2][3]

  • Induction of Apoptosis: By blocking survival signals transduced by kinases, these compounds can trigger programmed cell death, frequently confirmed by the activation of caspases like caspase-3.[3][5][8]

The following diagram illustrates the putative signaling pathways targeted by 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one, based on the known activities of its analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (EGFR, VEGFR-2) Ras Ras/Raf/MEK/ERK Pathway RTK->Ras PI3K PI3K/Akt/mTOR Pathway RTK->PI3K Proliferation Gene Transcription (Proliferation, Survival) Ras->Proliferation Apoptosis Apoptosis Ras->Apoptosis Inhibits PI3K->Proliferation PI3K->Apoptosis Inhibits cSrc c-Src cSrc->Proliferation PIM1 PIM-1 PIM1->Proliferation PIM1->Apoptosis Inhibits TTK TTK CellCycle Cell Cycle Progression (CDKs) TTK->CellCycle Compound 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one Compound->RTK Inhibition Compound->cSrc Inhibition Compound->PIM1 Inhibition Compound->TTK Inhibition

Caption: Putative mechanism of action for 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one.

Experimental Protocols

Preparation of Stock Solutions

The solubility of pyrido[2,3-d]pyrimidine derivatives can be limited in aqueous solutions. Therefore, a high-concentration stock solution in an organic solvent is recommended.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO).

  • Protocol:

    • Accurately weigh a precise amount of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one powder.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a stock concentration of 10-50 mM.

    • Gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Causality: DMSO is a polar aprotic solvent that can effectively dissolve a wide range of organic molecules. Preparing a concentrated stock allows for minimal final DMSO concentration in the cell culture medium, typically below 0.1%, to avoid solvent-induced cytotoxicity.[8]

Cell Viability Assay (MTT/XTT Assay)

This initial assay is crucial for determining the cytotoxic potential of the compound and for calculating its IC50 (half-maximal inhibitory concentration).

  • Principle: Tetrazolium salts (like MTT or XTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one stock solution in complete cell culture medium. The final concentrations should typically range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

    • MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Solubilization (for MTT): If using MTT, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.

    • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

G Start Seed Cells in 96-well Plate Adhere Allow Adherence (Overnight) Start->Adhere Prepare Prepare Serial Dilutions of Compound Adhere->Prepare Treat Treat Cells with Compound/Vehicle Prepare->Treat Incubate Incubate (48-72 hours) Treat->Incubate AddReagent Add MTT/XTT Reagent Incubate->AddReagent Incubate2 Incubate (2-4 hours) AddReagent->Incubate2 Read Read Absorbance Incubate2->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a cell viability assay.

Western Blot Analysis for Phospho-Kinase Levels

To validate the inhibition of specific signaling pathways, Western blotting for the phosphorylated (active) forms of key kinases and their downstream targets is essential.

  • Principle: This technique uses antibodies to detect specific proteins in a cell lysate separated by size.

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one at concentrations around the IC50 value for a shorter duration (e.g., 1-6 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt/Akt, p-ERK/ERK, p-SLP-76).

    • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Self-Validation: Including both total and phospho-specific antibodies for each target confirms that any observed decrease in the phosphorylated form is due to kinase inhibition and not a general decrease in the protein's expression.

Cell Cycle Analysis by Flow Cytometry

This assay determines the phase of the cell cycle at which the compound induces arrest.

  • Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

  • Protocol:

    • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting and Fixation: Harvest the cells (including any floating cells) and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Causality: The inclusion of RNase A is critical as it prevents the staining of double-stranded RNA, ensuring that the PI fluorescence is specific to the DNA content.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Protocol:

    • Cell Treatment: Treat cells with the compound at its IC50 concentration for a relevant time period (e.g., 24-48 hours).

    • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Data Analysis: Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable)

      • Annexin V+ / PI- (early apoptotic)

      • Annexin V+ / PI+ (late apoptotic/necrotic)

      • Annexin V- / PI+ (necrotic)

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Cytotoxicity of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one Analogs in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Target/EffectReference
Analog 1 MCF-70.57PIM-1 Inhibition, Apoptosis[8]
Analog 1 HepG21.13PIM-1 Inhibition, Apoptosis[8]
Analog 2 PC-31.54G2/M Arrest, Apoptosis[3]
Analog 2 A-5493.36G2/M Arrest, Apoptosis[3]
Analog 3 HTB-810.73Cytotoxicity[9]
Analog 4 PC-30.099EGFR Inhibition, Apoptosis[5]

Note: The IC50 values presented are for various derivatives of the pyrido[2,3-d]pyrimidine scaffold and should be considered as a guide for designing experiments with 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one.

Troubleshooting and Best Practices

  • Compound Precipitation: If the compound precipitates in the cell culture medium, consider preparing a lower concentration stock solution or using a solubilizing agent like Pluronic F-68. Always prepare fresh dilutions from the DMSO stock for each experiment.

  • High Background in Western Blots: Ensure complete blocking of the membrane and optimize antibody concentrations and washing steps. The use of phosphatase inhibitors in the lysis buffer is crucial for detecting phosphorylated proteins.

  • Inconsistent Flow Cytometry Data: Ensure proper cell fixation and avoid cell clumping. Gate the cell population appropriately to exclude debris.

Conclusion

4-aminopyrido[2,3-d]pyrimidin-5(8H)-one belongs to a class of compounds with significant potential as multi-kinase inhibitors for cancer therapy. The protocols outlined in this application note provide a robust framework for investigating its cytotoxic effects, elucidating its mechanism of action through key signaling pathways, and characterizing its impact on cell cycle progression and apoptosis. By employing these self-validating methodologies, researchers can effectively explore the therapeutic utility of this promising scaffold.

References

  • El-Sayed, M. A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12625-12638. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7243-7271. [Link]

  • Huang, M., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 210, 112969. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12625-12638. [Link]

  • An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(22), 4188-4198. [Link]

  • Elmaaty, A. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors targeting non-small-cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1973. [Link]

  • Schenone, S., et al. (2018). Discovery of Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Molecules, 23(11), 2999. [Link]

  • Abdel-Gawad, N. M., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(14), 5484. [Link]

  • Traxler, P., et al. (1997). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 40(22), 3601-3616. [Link]

  • Elmaaty, A. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors targeting non-small-cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1973. [Link]

  • El-Adl, K., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6614. [Link]

  • Traxler, P., et al. (1997). 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 40(22), 3601-3616. [Link]

  • El-Adl, K., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6614. [Link]

  • Ben-Abdallah, M., et al. (2022). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Chemistry Proceedings, 10(1), 113. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7243-7271. [Link]

  • Costa, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4102. [Link]

Sources

Application Note: 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one Scaffolds as Chemical Probes for HPK1

[1]

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Pharmacological inhibition of HPK1 is a high-priority strategy in immuno-oncology to enhance anti-tumor immunity.[3]

This Application Note details the utilization of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one derivatives as chemical probes for HPK1.[3] While several scaffolds have been explored (e.g., isoquinolinones, 7-azaindoles), the aminopyrido[2,3-d]pyrimidinone class has emerged as a potent, ATP-competitive scaffold capable of achieving high selectivity through specific interactions with the HPK1 hinge region and P-loop.

This guide provides a validated workflow for researchers to characterize these probes, covering biochemical potency (TR-FRET), cellular target engagement (NanoBRET™), and functional validation (Phospho-SLP-76 quantification).

Scientific Background & Mechanism[1][4][5][6]

The Target: HPK1 in TCR Signaling

HPK1 acts as a molecular "brake" on the immune system.[3][4][5] Upon TCR engagement, HPK1 is phosphorylated and recruited to the SLP-76 adaptor complex.[3][2][6][4] It subsequently phosphorylates SLP-76 at Ser376, which induces the interaction of SLP-76 with 14-3-3 proteins, leading to the ubiquitination and degradation of the SLP-76 signalosome.[3][4] This dampens T-cell activation.[3]

Inhibition Hypothesis: Blocking HPK1 kinase activity prevents SLP-76 Ser376 phosphorylation, stabilizing the immunological synapse and enhancing T-cell proliferation and cytokine secretion (IL-2, IFN-γ).[3]

The Probe: 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one

The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one core functions as a hinge-binding motif.[3][7][8]

  • Binding Mode: The C4-amino group and the N3 nitrogen typically form a donor-acceptor hydrogen bond pair with the backbone of the kinase hinge region (residues surrounding Cys94 in HPK1).[3]

  • Selectivity: Recent structural activity relationship (SAR) studies, including work on the isomeric 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one series by Qiu et al. (2024), demonstrate that optimizing substituents on this scaffold can induce a specific "folded P-loop" conformation in HPK1, significantly improving selectivity over other MAP4K family members (e.g., GLK/MAP4K3).

Signaling Pathway Visualization[1]

HPK1_PathwayTCRTCR EngagementLckLck / ZAP-70TCR->LckHPK1_ActiveHPK1 (Activated)Lck->HPK1_ActivePhosphorylatesSLP76SLP-76 ComplexLck->SLP76ActivatesHPK1_Active->SLP76Phosphorylates Ser376(Negative Feedback)ProbeProbe: Aminopyrido-pyrimidinoneProbe->HPK1_ActiveInhibitsUbiquitinUbiquitination & DegradationSLP76->UbiquitinDestabilizedTCell_ActT-Cell Activation(IL-2, Proliferation)SLP76->TCell_ActPromotesUbiquitin->TCell_ActInhibits

Figure 1: Mechanism of Action. The chemical probe inhibits HPK1, preventing the negative feedback loop on SLP-76, thereby restoring and enhancing T-cell activation.[3]

Experimental Protocols

Protocol A: Biochemical Potency (TR-FRET Kinase Assay)

Objective: Determine the IC50 of the probe against recombinant HPK1 kinase domain.[3] Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detects the phosphorylation of a specific substrate using a Eu-labeled antibody.[3]

Materials:

  • Recombinant Human HPK1 (catalytic domain).

  • Substrate: Fluorescein-labeled peptide (e.g., derived from SLP-76).[3]

  • ATP (at Km, typically 10-20 µM).[3]

  • Detection Reagents: LanthaScreen™ Eu-anti-phospho antibody.[3]

  • Plate Reader: EnVision or compatible TR-FRET reader.[3]

Procedure:

  • Compound Prep: Prepare a 10-point dose-response of the probe in 100% DMSO (starting at 10 µM, 3-fold serial dilution).

  • Reaction Mix: Dilute compounds into kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Final DMSO concentration should be <1%.[3]

  • Incubation 1: Add HPK1 enzyme (0.5 nM final) to the plate. Incubate with compound for 15 min at RT.

  • Start Reaction: Add Substrate/ATP mix. Incubate for 60 minutes at RT.

  • Stop/Detect: Add EDTA (to stop reaction) and Eu-labeled antibody.[3] Incubate for 60 min.

  • Read: Measure signal ratio (Emission 665 nm / Emission 615 nm).

Data Analysis: Plot Signal Ratio vs. log[Compound] using a 4-parameter logistic fit to determine IC50.

  • Validation Criteria: Z' factor > 0.5; Known control (e.g., GNE-1858) IC50 within 3-fold of historical data.[3]

Protocol B: Cellular Target Engagement (NanoBRET™)

Objective: Confirm the probe binds HPK1 inside live cells (permeability and residence time). Causality: Biochemical potency does not guarantee cellular activity due to ATP competition (intracellular ATP is ~1-5 mM) and membrane permeability.[3]

Procedure:

  • Transfection: Transfect HEK293T cells with a plasmid encoding HPK1 fused to NanoLuc® luciferase.[3]

  • Tracer Addition: 24h post-transfection, treat cells with a cell-permeable fluorescent tracer (known to bind HPK1) at a fixed concentration (K_d determined previously).

  • Competition: Add the 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one probe at varying concentrations.

  • Equilibration: Incubate for 2 hours at 37°C.

  • Measurement: Add NanoBRET substrate. Measure donor (NanoLuc) and acceptor (Tracer) emission.

  • Result: A decrease in BRET signal indicates the probe has displaced the tracer, confirming intracellular binding.

Protocol C: Functional T-Cell Assay (Phospho-SLP-76)

Objective: Validate biological efficacy in a relevant cellular model (Jurkat T-cells).

Materials:

  • Jurkat E6-1 cells.[3]

  • Stimulation: Anti-CD3 (OKT3) and Anti-CD28 antibodies.

  • Lysis Buffer: RIPA + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection: Western Blot or AlphaLISA for pSLP-76 (Ser376).[3]

Step-by-Step Workflow:

  • Starvation: Serum-starve Jurkat cells (1x10^6 cells/mL) in RPMI (no FBS) for 4 hours to reduce basal phosphorylation.

  • Pre-treatment: Incubate cells with the probe (0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Stimulate with Anti-CD3 (5 µg/mL) + Crosslinker (IgG) for exactly 5 minutes. Note: Timing is critical; pSLP-76 is a transient event.

  • Termination: Immediately place cells on ice and lyse.

  • Quantification:

    • Western Blot: Probe for pSLP-76 (Ser376) and Total SLP-76.[3]

    • Result: Effective HPK1 inhibition should result in a decrease in pSLP-76 (Ser376) signal compared to DMSO control.[3]

Data Presentation & Analysis

Expected Results Summary
Assay TypeMetricExpected Outcome for Potent Probe
Biochemical (TR-FRET) IC50< 10 nM
Cellular Binding (NanoBRET) IC50< 100 nM (indicates good permeability)
Functional (Jurkat) pSLP-76 (S376)Dose-dependent reduction (>50% inhibition at 1 µM)
Functional (Jurkat) IL-2 Secretion> 2-fold increase vs. DMSO (24h post-stim)
Screening Workflow Diagram

Workflowcluster_0Phase 1: Biochemicalcluster_1Phase 2: CellularCompound4-aminopyridopyrimidinone ProbeTRFRETTR-FRET Assay(Recombinant HPK1)Compound->TRFRETNanoBRETNanoBRET™ TE(Live HEK293)TRFRET->NanoBRETIf IC50 < 50nMJurkatJurkat Functional(pSLP-76 / IL-2)NanoBRET->JurkatIf Engagement ConfirmedDecisionSelectivity Profiling(Kinome Scan)Jurkat->DecisionIf Functional

Figure 2: Validation Workflow.[3] A funnel approach ensures only permeable, potent, and functional compounds proceed to expensive selectivity profiling.

References

  • Qiu, X., et al. (2024). Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors.[3][1][5][9] European Journal of Medicinal Chemistry, 269, 116310.

  • Sawasdikosol, S., et al. (2020). HPK1 as a novel target for cancer immunotherapy.[5] Immunological Reviews, 298(1), 212-229.

  • Johnson, E., et al. (2019). HPK1 is a key regulator of T cell function and immuno-oncology. Biochemistry, 58(46), 4591-4600.

  • Wang, Y., et al. (2021). Pharmacological inhibition of HPK1 acts synergistically with anti-PD-1 to enhance tumor rejection. Cancer Research, 81(23), 5892-5903.

Disclaimer: This protocol is intended for research use only. The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one scaffold represents a chemical class; specific handling and safety data should be verified for individual derivatives.

Application Note: Formulation Strategies for 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The compound 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one represents a privileged scaffold in medicinal chemistry, structurally analogous to clinically approved CDK4/6 and p38 MAPK inhibitors (e.g., Palbociclib derivatives).[1] While this heterocycle offers potent kinase inhibition via ATP-competitive binding, it presents significant formulation challenges typical of "brick-dust" molecules: high crystallinity, high melting point, and poor aqueous solubility (BCS Class II/IV).[1]

Successful in vivo delivery requires overcoming the strong intermolecular hydrogen bonding (donor-acceptor pairs within the pyrimido-pyridone core) that limits dissolution.[1] This guide provides validated protocols for formulating this scaffold for Intravenous (IV) and Oral (PO) administration, ensuring bioavailability and reproducibility in rodent models.[1]

Pre-Formulation Assessment[3][7]

Before attempting in vivo studies, the physicochemical profile must be established to select the correct vehicle.

Key Physicochemical Barriers[3]
  • Lipophilicity (LogP): Typically > 2.[1]5. The molecule partitions poorly into water.[1]

  • pKa: The pyridine nitrogen (N1) and the exocyclic amine typically provide a basic pKa in the range of 4.0 – 5.5 .

    • Implication: Solubility is pH-dependent.[1] The compound will be significantly more soluble in acidic media (pH < 4) due to protonation, which disrupts crystal lattice energy.[1]

  • Crystal Lattice: The 5(8H)-one tautomer facilitates strong

    
    -stacking and H-bonding, requiring high-energy dispersion techniques (sonication/micronization) for suspension formulations.[1]
    
Vehicle Decision Matrix

Use the following logic flow to determine the appropriate formulation strategy based on your study endpoint.

FormulationDecision Start Study Goal Route Route of Administration Start->Route IV Intravenous (IV) (Absolute Bioavailability) Route->IV PO Oral (PO) (Efficacy/Tox) Route->PO SolubilityCheck Solubility Screen (pH 4 Buffer) IV->SolubilityCheck Dose Required Dose PO->Dose Cosolvent Cosolvent System (DMSO/PEG/Water) SolubilityCheck->Cosolvent Moderate Solubility Cyclodextrin Complexation (Captisol/HP-b-CD) SolubilityCheck->Cyclodextrin Very Poor Solubility LowDose Low Dose (<10 mg/kg) Solution Required Dose->LowDose HighDose High Dose (>30 mg/kg) Suspension Acceptable Dose->HighDose LowDose->Cosolvent Standard Suspension\n(MC/Tween 80) Standard Suspension (MC/Tween 80) HighDose->Standard Suspension\n(MC/Tween 80)

Figure 1: Decision tree for vehicle selection based on route and dose requirements.

Detailed Experimental Protocols

Protocol A: Oral Suspension (The "Workhorse" for Efficacy/Tox)

Application: High-dose studies (up to 100-300 mg/kg) where complete solubilization is impossible.[1] Mechanism: Methylcellulose (MC) acts as a suspending agent to prevent sedimentation; Tween 80 acts as a wetting agent to lower the contact angle of the hydrophobic powder.[1]

Reagents:

  • Methylcellulose (400 cP)[1]

  • Tween 80 (Polysorbate 80)[1]

  • Sterile Water for Injection

Composition: 0.5% (w/v) Methylcellulose + 0.1% (w/v) Tween 80 in Water. [1]

Step-by-Step Methodology:

  • Vehicle Preparation (Bulk):

    • Heat 30% of the required water volume to 80°C.

    • Disperse Methylcellulose powder slowly with vigorous stirring to prevent clumping.[1]

    • Add the remaining cold water to hydrate the polymer (solution becomes clear/viscous).[1]

    • Add Tween 80 (0.1% w/v) and stir for 1 hour.

  • Compound Dispersion:

    • Weigh the precise amount of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one.[1]

    • CRITICAL STEP (Wetting): Add the vehicle in small increments ("geometric dilution").[1] First, add just enough vehicle to create a smooth paste using a mortar and pestle. This breaks down aggregates.[1]

    • Gradually add the remaining vehicle while triturating.[1]

  • Homogenization:

    • Transfer to a vial.

    • Vortex for 2 minutes.

    • Sonicate (bath sonicator) for 10-15 minutes to ensure uniform particle size (< 10 µm).

  • QC: Visually inspect for clumps. pH check (should be neutral).

Protocol B: Intravenous/Oral Solution (PK Studies)

Application: IV dosing (must be particulate-free) or low-dose oral PK (to maximize absorption).[1] Mechanism: Uses cosolvents and surfactants to solubilize the drug in a molecular state.

Composition: 5% DMSO / 40% PEG 400 / 55% Saline (or Water). [1]

Step-by-Step Methodology:

  • Solubilization:

    • Weigh the compound.[1]

    • Add 100% of the calculated DMSO volume .

    • Vortex/Sonicate until the compound is completely dissolved. (If it does not dissolve in pure DMSO, this vehicle will not work).[1]

  • Cosolvent Addition:

    • Add the PEG 400 slowly to the DMSO concentrate. Vortex.

    • Exothermic Check: The mixture may warm up; allow to cool to RT.

  • Aqueous Phase Addition:

    • Slowly add the Saline/Water (55%) dropwise while vortexing.[1]

    • Risk:[2] If precipitation occurs (cloudiness) at the interface, the compound is crashing out.[1]

    • Mitigation: If precipitation occurs, acidify the aqueous phase (e.g., 10mM Citrate Buffer pH 4.0 instead of saline) to utilize the basicity of the pyridine ring for solubility.

  • Filtration:

    • Pass through a 0.22 µm PVDF or PES syringe filter to ensure sterility and remove micro-particulates.

Formulation Performance & Safety Data

The following table summarizes expected parameters and tolerability limits for rodents.

ParameterSuspension (Protocol A)Solution (Protocol B)Notes
Physical State Cloudy, white dispersionClear, colorless/yellow fluidIV must be clear.[1]
Max Concentration Up to 50-100 mg/mLTypically 1-5 mg/mLSolubility limits Solution conc.[1]
pH Neutral (~7.[1]0)Variable (Adjust to 4-7)Avoid pH < 3 for IV (phlebitis risk).
Mouse Max Vol. 10 mL/kg (PO)5 mL/kg (IV bolus)DMSO limits IV volume.[1]
Stability 7 days (4°C)Prepare Fresh (Use < 24h)Precipitation risk over time.[1]
Bioavailability Variable (Dissolution limited)High (Permeability limited)Solution is gold standard for F%.[1]

Advanced Troubleshooting: The "Crash Out"

A common failure mode for pyrido-pyrimidines is precipitation upon dilution in biological fluids.[1]

Workflow for Stability Testing:

StabilityWorkflow Step1 Prepare Stock (DMSO/PEG) Step2 Dilute 1:10 in PBS (37°C) Step1->Step2 Step3 Incubate (30 mins) Step2->Step3 Step4 Measure Absorbance (Turbidity Check) Step3->Step4

Figure 2: Rapid bench-test to predict in vivo precipitation risk.

Correction: If turbidity appears in Step 4, switch to a Cyclodextrin-based vehicle: 10-20% Captisol® (SBE-β-CD) in pH 4.0 Citrate Buffer . The cyclodextrin cavity encapsulates the hydrophobic core, preventing precipitation.

References

  • Stebbins, C. C., et al. (2018). "Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations." Molecular Pharmaceutics, 15(12), 5554–5566. Link[1]

  • Li, D., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for vehicle selection).

  • FDA Inactive Ingredient Database. "Safety of Excipients in Non-Clinical Studies." Link

  • Vandevoorde, A., et al. (2023). "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances. Link

  • Pfizer Inc. (2015).[1][3] "Palbociclib (Ibrance) Prescribing Information." (Reference for clinical formulation of analogous scaffold). Link

Sources

Application Note: Permeability Profiling of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one scaffold represents a privileged structure in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., p38 MAP kinase, MNK1/2). While these scaffolds offer potent target engagement, their planar, fused heterocyclic nature often presents significant ADME challenges , specifically poor aqueous solubility and high efflux potential via P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

This Application Note provides a tiered workflow to accurately measure the permeability of this specific scaffold. Unlike generic small-molecule protocols, this guide addresses the specific liabilities of pyridopyrimidines: non-specific binding (NSB) to plasticware and solubility-limited transport .

The Tiered Approach
  • Tier 1: PAMPA (Parallel Artificial Membrane Permeability Assay): Rapid assessment of passive diffusion.

  • Tier 2: Caco-2 Bidirectional Assay: The "Gold Standard" for determining active transport (Efflux Ratio) and FDA regulatory submission.

Physicochemical Pre-Requisites

Before initiating biological assays, the physicochemical baseline of the specific 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one derivative must be established to prevent false negatives.

A. Solubility & Stability Check

The 5(8H)-one moiety allows for tautomeric shifts, and the planar structure encourages


-

stacking aggregation.
  • Protocol: Dilute 10 mM DMSO stock to 10 µM in HBSS (pH 7.4).

  • Validation: Measure UV absorbance at 280/320 nm immediately and after 4 hours. A drop >10% indicates precipitation.

  • Correction: If precipitation occurs, add 1% BSA (Bovine Serum Albumin) to the receiver buffer to act as a "sink" and maintain sink conditions.

B. Non-Specific Binding (NSB) Assessment

Pyridopyrimidines are prone to adsorbing to polystyrene plates.

  • Requirement: Use low-binding polypropylene plates or glass-coated inserts.

  • Control: Incubate compound in assay buffer (without cells/membrane) for 2 hours. Analyze by LC-MS/MS. Recovery < 80% mandates the use of glass-coated labware.

Tier 1: PAMPA Protocol (Passive Diffusion)

This assay isolates passive diffusion from active transport. If the scaffold fails here, chemical modification (e.g., reducing aromaticity or adding polar groups) is required before moving to Caco-2.

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

  • Buffer: PBS pH 7.4.

Step-by-Step Workflow
  • Membrane Preparation: Carefully pipette 5 µL of Lipid Solution onto the PVDF membrane of the donor plate. Allow 5 minutes for evaporation/setting.

  • Donor Loading: Add 150 µL of compound solution (10 µM in PBS + 0.5% DMSO) to the donor wells.

  • Acceptor Loading: Add 300 µL of blank PBS (or PBS + Scavenger if solubility is low) to the acceptor wells.

  • Sandwich Assembly: Place the donor plate into the acceptor plate.

  • Incubation: Incubate for 5 hours at room temperature in a humidity chamber (to prevent evaporation).

    • Note: 5 hours is optimized for this scaffold; longer times risk back-diffusion equilibrium.

  • Analysis: Separate plates. Transfer aliquots from both Donor and Acceptor to HPLC vials. Analyze via LC-MS/MS.

Tier 2: Caco-2 Bidirectional Assay (Active Transport)

This is the definitive assay for predicting human intestinal absorption and identifying efflux liabilities.

Experimental Design Logic
  • A

    
     B (Apical to Basolateral):  Mimics absorption from gut to blood.
    
  • B

    
     A (Basolateral to Apical):  Mimics secretion/efflux from blood to gut.
    
  • Lucifer Yellow (LY): Paracellular marker. MUST be included to verify monolayer integrity, as high concentrations of DMSO or cytotoxic compounds can open tight junctions.

Visual Workflow: Caco-2 Transport Logic

Caco2_Workflow cluster_Transwell Transwell System Stock Compound Stock (10mM DMSO) Dilution Assay Buffer (HBSS pH 7.4) Stock->Dilution Apical Apical Chamber (Gut Lumen) Dilution->Apical Load A Basolateral Basolateral Chamber (Blood) Dilution->Basolateral Load B Apical->Basolateral A->B (Absorption) Analysis LC-MS/MS Quantification Apical->Analysis Basolateral->Apical B->A (Efflux) Basolateral->Analysis Calc Papp & Efflux Ratio Analysis->Calc

Figure 1: Bidirectional transport workflow. The dashed arrow indicates potential efflux mediated by transporters like P-gp, common for this scaffold class.

Detailed Protocol
Phase 1: Cell Culture
  • Seed Caco-2 cells (ATCC HTB-37) at

    
     cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).
    
  • Culture for 21 days to allow differentiation and tight junction formation.

  • QC Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

    
    .
    
Phase 2: Transport Assay
  • Equilibration: Wash monolayers twice with HBSS (warm). Incubate 30 min at 37°C.

  • Dosing Solution: Prepare 10 µM compound in HBSS (pH 7.4). Add Lucifer Yellow (100 µM) to the donor solution.

  • Initiation:

    • A

      
       B: Add 200 µL Dose Solution to Apical; 600 µL Blank HBSS to Basolateral.
      
    • B

      
       A: Add 600 µL Dose Solution to Basolateral; 200 µL Blank HBSS to Apical.
      
  • Incubation: Incubate at 37°C, 5% CO₂, with shaking (60 rpm) for 120 minutes.

    • Why Shaking? Reduces the Unstirred Water Layer (UWL), which can artificially lower the permeability of lipophilic compounds like pyridopyrimidines.

  • Sampling:

    • T=0: Save aliquot of dosing solution.

    • T=120: Collect 100 µL from Receiver compartment. Collect 50 µL from Donor compartment (for Mass Balance).

Phase 3: Analytical (LC-MS/MS)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: ESI Positive mode. The N-8 or the exocyclic amine are likely protonation sites.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), using a water/acetonitrile gradient + 0.1% Formic Acid.

Data Analysis & Interpretation

Calculations

1. Apparent Permeability (


): 


  • 
    : Rate of permeation (amount/time).
    
  • 
    : Surface area of insert (0.33 cm² for 24-well).
    
  • 
    : Initial donor concentration.
    

2. Efflux Ratio (ER):



3. Mass Balance (Recovery):



  • Critical: If Recovery < 70%, the compound is likely stuck to the plastic or accumulated inside the cells.

Interpretation Guide
MetricValueInterpretation for PyridopyrimidinesAction

(A

B)

cm/s
Low PermeabilityOptimization required (reduce PSA, increase lipophilicity).

(A

B)

cm/s
High PermeabilityGood candidate for oral dosing.
Efflux Ratio

Active EffluxLikely P-gp substrate. Run assay + Verapamil (P-gp inhibitor).
Recovery

High Binding/TrappingRe-run with BSA in receiver or check cell lysate for accumulation.

Troubleshooting & Optimization

Issue: Low Recovery / High Cell Retention

The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one scaffold is lipophilic. It may partition into the cell membrane lipid bilayer and stay there (lysosomal trapping).

  • Solution: At the end of the assay, wash the filters with MeOH:H2O (50:50) and analyze the wash. If the compound is found here, calculate permeability based on loss from donor rather than appearance in receiver (though this is less accurate).

Issue: Low Solubility in Assay Buffer
  • Solution: Use FaSSIF (Fasted State Simulated Intestinal Fluid) instead of HBSS. FaSSIF contains taurocholate and lecithin, which solubilize lipophilic drugs, better mimicking the human gut environment than simple buffers.

Visual: Decision Tree for Optimization

Decision_Tree Start Start: Caco-2 Results CheckER Efflux Ratio > 2? Start->CheckER CheckPapp Papp (A->B) < 10^-6? CheckER->CheckPapp No EffluxProb P-gp/BCRP Substrate Add Verapamil CheckER->EffluxProb Yes Good Candidate Validated CheckPapp->Good No PermProb Low Absorption Modify Side Chains CheckPapp->PermProb Yes

Figure 2: Decision logic for interpreting Caco-2 data and guiding medicinal chemistry.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for PAMPA/Solubility protocols).

Application Notes and Protocols for 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Kinase-Modulated Anti-Inflammatory Therapy

The landscape of inflammatory disease treatment is continually evolving, with a significant shift towards targeted therapies that modulate specific signaling pathways. Within this paradigm, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anti-inflammatory and anticancer properties.[1] This document provides detailed application notes and protocols for the research use of a representative member of this class, 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one , in preclinical inflammatory disease models.

Derivatives of the pyrido[2,3-d]pyrimidin-5-one core have been identified as potent inhibitors of various protein kinases that are critical drivers of the inflammatory cascade.[2] Notably, this class of compounds has shown significant inhibitory activity against the Macrophage Colony-Stimulating Factor-1 Receptor (FMS), a tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages.[3][4][5] Given the central role of macrophages in the pathogenesis of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, FMS inhibitors represent a promising therapeutic strategy.[3][4]

Beyond FMS, the broader pyrido[2,3-d]pyrimidine scaffold has been explored for its inhibitory effects on other key inflammatory kinases such as Bruton's Tyrosine Kinase (BTK), Spleen Tyrosine Kinase (Syk), and Janus Kinases (JAKs).[6][7][8][9] Inhibition of these pathways has demonstrated clinical and preclinical efficacy in a range of autoimmune and inflammatory disorders.[7][10][11][12][13] Therefore, 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one is presented here as a versatile tool for investigating the therapeutic potential of kinase inhibition in inflammatory disease research.

These application notes are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to effectively utilize this compound in both in vitro and in vivo settings.

Mechanism of Action: Targeting Macrophage-Driven Inflammation via FMS Kinase Inhibition

The primary hypothesized mechanism of action for 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one, based on extensive research on its structural analogs, is the inhibition of the FMS kinase domain.[3][4][5] FMS, also known as CSF-1R, is the receptor for Macrophage Colony-Stimulating Factor (M-CSF). The binding of M-CSF to FMS triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating a downstream signaling cascade.

This signaling cascade, primarily mediated through pathways such as PI3K/AKT and MAPK/ERK, is crucial for the function of macrophages and osteoclasts. In chronic inflammatory diseases, the M-CSF/FMS axis is often dysregulated, leading to excessive macrophage infiltration, pro-inflammatory cytokine production (e.g., TNF-α, IL-6), and tissue destruction.

By competitively binding to the ATP-binding pocket of the FMS kinase domain, 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one is expected to abrogate these downstream signaling events. This leads to a reduction in macrophage survival and activation, thereby mitigating the inflammatory response.

FMS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space M-CSF M-CSF FMS FMS (CSF-1R) Tyrosine Kinase Domain M-CSF->FMS:f0 Binding & Dimerization ADP ADP FMS:f1->ADP Hydrolysis PI3K PI3K FMS:f1->PI3K Phosphorylation MAPK MAPK FMS:f1->MAPK Phosphorylation ATP ATP ATP->FMS:f1 ATP Binding Compound 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one Compound->FMS:f1 Inhibition AKT AKT PI3K->AKT Inflammation Macrophage Proliferation, Survival, Pro-inflammatory Cytokine Release AKT->Inflammation ERK ERK MAPK->ERK ERK->Inflammation

Figure 1: Hypothesized FMS Signaling Pathway Inhibition.

In Vitro Characterization Protocols

Prior to advancing to in vivo models, it is crucial to characterize the activity and selectivity of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one.

Protocol 1: FMS Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant FMS kinase.

Materials:

  • Recombinant human FMS kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Add 5 µL of a solution containing the FMS kinase and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration at Km for ATP).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Read luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Macrophage Proliferation Assay (Cell-Based)

This assay assesses the compound's ability to inhibit M-CSF-dependent proliferation of macrophages.[3]

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., M-NFS-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)

  • Recombinant murine M-CSF

  • 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed BMDMs or M-NFS-60 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in complete medium.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Prepare serial dilutions of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one in the culture medium.

  • Pre-treat the cells with the diluted compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with M-CSF (e.g., 25 ng/mL). Include an unstimulated control.

  • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Add the cell viability reagent and incubate according to the manufacturer's protocol.

  • Measure luminescence or fluorescence on a plate reader.

  • Normalize the data to the M-CSF stimulated control and determine the IC₅₀ value.

In Vivo Inflammatory Disease Models

The following protocols describe the use of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one in two distinct and widely used models of inflammatory disease.

Model 1: Collagen-Induced Arthritis (CIA) in Mice – A Model for Rheumatoid Arthritis

The CIA model is characterized by synovial inflammation, cartilage and bone erosion, and the production of autoantibodies, closely mimicking the pathology of human rheumatoid arthritis.

CIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Day0->Day21 Treatment Prophylactic or Therapeutic Dosing: 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one (e.g., Oral Gavage, Daily) Day21->Treatment Monitoring Clinical Scoring (Paw Swelling, Erythema) Body Weight Monitoring Treatment->Monitoring Day42 Day 42: Endpoint Analysis Monitoring->Day42 Histology Histopathology of Joints (Inflammation, Pannus, Erosion) Day42->Histology Biomarkers Serum Cytokine Levels (e.g., TNF-α, IL-6) Anti-Collagen Antibody Titers Day42->Biomarkers

Figure 2: Experimental Workflow for the CIA Model.

Protocol:

  • Animals: DBA/1 mice, male, 8-10 weeks old.

  • Induction:

    • Day 0: Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail (100 µg of CII per mouse).

    • Day 21: Boost with an intradermal injection of 100 µL of CII emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Prophylactic Dosing: Begin daily administration of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one (e.g., 1-30 mg/kg, oral gavage) from Day 20 (before the onset of clinical signs) until the end of the study.

    • Therapeutic Dosing: Begin treatment once the clinical score reaches a predetermined level (e.g., a score of 4).

    • A vehicle control group (e.g., 0.5% methylcellulose) should be included.

  • Assessment:

    • Clinical Scoring: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Measure paw thickness using a digital caliper.

    • Endpoint Analysis (e.g., Day 42):

      • Collect blood for serum cytokine and anti-CII antibody analysis.

      • Harvest hind paws for histopathological evaluation of inflammation, pannus formation, and bone/cartilage erosion.

Model 2: Dextran Sulfate Sodium (DSS)-Induced Colitis – A Model for Inflammatory Bowel Disease

This model induces acute or chronic colitis that shares key pathological features with human ulcerative colitis, including weight loss, diarrhea, bloody stools, and mucosal ulceration.

Protocol:

  • Animals: C57BL/6 mice, 8-10 weeks old.

  • Induction:

    • Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 days.

  • Treatment:

    • Administer 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one (e.g., 1-30 mg/kg, oral gavage or intraperitoneal injection) daily, starting from Day 0 of DSS administration.

    • Include a vehicle control group.

  • Assessment:

    • Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the feces.

    • Disease Activity Index (DAI): Calculate a DAI score based on the parameters in the table below.

    • Endpoint Analysis (Day 7-10):

      • Measure colon length (a shorter colon indicates more severe inflammation).

      • Collect colon tissue for histopathological analysis (e.g., H&E staining to assess inflammatory cell infiltration, crypt damage, and ulceration).

      • Prepare colon tissue homogenates for myeloperoxidase (MPO) assay (a measure of neutrophil infiltration) and cytokine analysis (e.g., via ELISA or qPCR).

Data Presentation and Interpretation

Quantitative data from these models should be summarized for clear comparison between treatment and control groups.

Table 1: Representative Endpoint Data for CIA Model

GroupMean Clinical Score (± SEM)Paw Thickness (mm ± SEM)Histological Score (± SEM)Serum TNF-α (pg/mL ± SEM)
Naive01.5 ± 0.050< 10
Vehicle10.2 ± 1.12.8 ± 0.23.1 ± 0.4150 ± 25
Compound (10 mg/kg)4.5 ± 0.82.1 ± 0.11.5 ± 0.365 ± 15
Compound (30 mg/kg)2.1 ± 0.51.8 ± 0.10.8 ± 0.230 ± 10
*p < 0.05 compared to Vehicle group

Table 2: Representative Endpoint Data for DSS Colitis Model

GroupBody Weight Change (%)DAI Score (± SEM)Colon Length (cm ± SEM)MPO Activity (U/g tissue ± SEM)
Naive+5%08.5 ± 0.30.5 ± 0.1
Vehicle-15%3.2 ± 0.46.1 ± 0.24.8 ± 0.6
Compound (10 mg/kg)-7%1.8 ± 0.37.2 ± 0.32.5 ± 0.4
Compound (30 mg/kg)-3%1.1 ± 0.27.9 ± 0.21.2 ± 0.3
*p < 0.05 compared to Vehicle group

Conclusion and Future Directions

4-aminopyrido[2,3-d]pyrimidin-5(8H)-one represents a valuable research tool for investigating the role of kinase inhibition in inflammatory diseases. The protocols outlined in this document provide a robust framework for its characterization and preclinical evaluation. Based on the activity of its structural analogs, this compound is expected to demonstrate efficacy in models of rheumatoid arthritis and inflammatory bowel disease, primarily through the inhibition of FMS kinase and the subsequent reduction of macrophage-driven inflammation.

Future studies could explore the selectivity profile of this compound across a broader panel of kinases to fully elucidate its mechanism of action. Additionally, its application in other inflammatory models, such as those for psoriasis, multiple sclerosis, or systemic lupus erythematosus, could further define its therapeutic potential.

References

  • ResearchGate. Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. Available from: [Link]

  • PubMed. Pyrido[2,3-d]pyrimidin-5-ones: a novel class of antiinflammatory macrophage colony-stimulating factor-1 receptor inhibitors. Available from: [Link]

  • PMC. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

  • PubMed. Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Available from: [Link]

  • ACS Publications. Inhibitors of Bruton's Tyrosine Kinase (Btk) May Treat Inflammation, Immunological Disorders, and Cancer. Available from: [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. Bruton's tyrosine kinase (BTK) inhibitors alter blood glucose and insulin in obese mice but reduce inflammation independent of BTK. Available from: [Link]

  • ResearchGate. Pyrido[2,3-d]pyrimidine derivatives as CDK2 inhibitors. Available from: [Link]

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link]

  • PMC. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Available from: [Link]

  • PMC. Targeting Syk in Autoimmune Rheumatic Diseases. Available from: [Link]

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

  • PubMed Central. The Future of Janus Kinase Inhibitors in Inflammatory Bowel Disease. Available from: [Link]

  • Oxford Academic. Therapeutic potential of Janus kinase inhibitors for the management of fibrosis in inflammatory bowel disease. Available from: [Link]

  • Frontiers. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis. Available from: [Link]

  • Frontiers. Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Available from: [Link]

  • YouTube. JAK inhibitors for IBD. Available from: [Link]

  • PubMed. Treatment of rheumatoid arthritis with a Syk kinase inhibitor: a twelve-week, randomized, placebo-controlled trial. Available from: [Link]

  • ResearchGate. Synthesis of Some Novel Pyrido[2,3‐d]pyrimidine and Pyrido[3,2‐e][1][3][14]triazolo and Tetrazolo[1,5‐c]pyrimidine Derivatives as Potential Antimicrobial and .... Available from: [Link]

  • NIH. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). Available from: [Link]

  • Frontiers. JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases. Available from: [Link]

  • ASH Publications. Specific Inhibition of Syk Suppresses Leukocyte Immune Function and Alleviates Inflammation In Rodent Models of Rheumatoid Arthritis. Available from: [Link]

  • ResearchGate. Unveiling the Potential of JAK Inhibitors in Inflammatory Bowel Disease. Available from: [Link]

  • PMC. Developments of pyridodipyrimidine heterocycles and their biological activities. Available from: [Link]

  • PMC. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. Available from: [Link]

  • Medscape. Promise and Pitfalls of Kinase Inhibitors for Rheumatoid Arthritis. Available from: [Link]

  • ResearchGate. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL PYRIDO [2,3-d] PYRIMIDINES. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Aminopyrido[2,3-d]pyrimidin-5(8H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Technical Guide for Isolation and Purification Ticket ID: CHEM-SUP-8821

Executive Summary

The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., CDK, p38 MAPK inhibitors). However, its purification presents significant challenges due to its amphoteric nature , high polarity , and poor solubility in common organic solvents (the "brick dust" effect).

This guide addresses the three most common failure modes reported by users:

  • Chromatographic Failure: Irreversible adsorption or severe tailing on silica gel.

  • Solubility Limits: Inability to dissolve crude material for loading or recrystallization.

  • Salt Contamination: Difficulty distinguishing between the free base and TFA/HCl salts.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks across the column or doesn't elute at all."

Diagnosis: This scaffold contains multiple hydrogen bond donors/acceptors (the lactam NH, the exocyclic amine, and the pyridine nitrogen). On standard silica gel, these moieties form strong hydrogen bonds with acidic silanol groups (


), resulting in peak broadening (tailing) or total retention.

Technical Protocol: The "Basified" Mobile Phase To disrupt the interaction between the basic nitrogen atoms of the pyridopyrimidine and the acidic silanols, you must use a basic modifier.

Recommended Solvent Systems:

Polarity LevelSolvent SystemModifier (Critical)Application
Medium DCM : MeOH (95:5 to 90:10)1%

(aq) or 1% TEA
Standard purification of lipophilic analogs.
High DCM : MeOH (80:20)2%

(aq)
For highly polar/unsubstituted cores.
Alternative EtOAc : EtOH (3:1)1% TEAWhen chlorinated solvents must be avoided.

Step-by-Step Workflow:

  • Pre-wash the Column: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This deactivates the silanols.

  • Sample Loading: Do not attempt liquid loading if solubility is poor. Use the Dry Load technique:

    • Dissolve crude in minimal MeOH/DCM or DMSO.

    • Add Celite® 545 or Silica (10x weight of crude).

    • Concentrate to dryness (rotovap).

    • Load the free-flowing powder on top of the column.

  • Elution: Run a gradient. Start with 0% MeOH and ramp to 10-15% MeOH/DCM (with modifier).

Visual Logic: Mobile Phase Selection

ChromatographyLogic Start Start: Tailing on TLC CheckSolubility Is crude soluble in DCM? Start->CheckSolubility Soluble Yes CheckSolubility->Soluble Insoluble No (Brick Dust) CheckSolubility->Insoluble LiqLoad Liquid Load (DCM + 1% TEA) Soluble->LiqLoad DryLoad Dry Load (Celite/Silica) Insoluble->DryLoad ModifierCheck Select Modifier LiqLoad->ModifierCheck DryLoad->ModifierCheck TEA Triethylamine (TEA) Good for flash, harder to remove ModifierCheck->TEA NH3 NH4OH (aq) Best for MS, evaporates easily ModifierCheck->NH3

Figure 1: Decision tree for chromatographic loading and modifier selection to prevent tailing.

Module 2: Recrystallization (The "Brick Dust" Solution)

Issue: "Column chromatography is impossible due to poor solubility."

Diagnosis: The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one core exhibits high lattice energy due to extensive intermolecular hydrogen bonding and


-

stacking. Chromatography is often inefficient for >1g scales. Recrystallization is the preferred purification method for the core scaffold.

Technical Protocol: The DMF/Water Crash This method relies on the high solubility of the compound in hot dipolar aprotic solvents and its insolubility in water.

  • Dissolution: Suspend the crude solid in DMF (Dimethylformamide) or DMA (Dimethylacetamide) .

    • Ratio: Approx. 5-10 mL solvent per gram of solid.

  • Heat: Heat to 100–120°C until fully dissolved.

    • Note: If black particles persist (Pd catalyst or char), filter hot through a Celite pad.

  • Precipitation:

    • Remove from heat.

    • Slowly add Water (antisolvent) dropwise to the hot solution until a persistent turbidity is observed.

    • Ratio: Usually requires 0.5 to 1 equivalent volume of water relative to DMF.

  • Cooling: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the precipitate and wash copiously with Water (to remove DMF) followed by Cold Ethanol (to remove organic impurities).

  • Drying: Dry under high vacuum at 60°C. Critical: DMF is difficult to remove; ensure constant weight is achieved.

Alternative Solvents:

  • Glacial Acetic Acid: Dissolve hot, cool to precipitate. Good for removing basic impurities.

  • DMSO/MeOH: Dissolve in min. DMSO, crash out with MeOH.

Module 3: Salt Removal & Characterization

Issue: "My NMR shows extra protons, or the mass balance is off."

Diagnosis: During synthesis (especially if using TFA for deprotection or HCl for cyclization), the pyridopyrimidine nitrogens (N1 or N8) or the exocyclic amine can become protonated. The resulting salts have different solubilities and biological activities than the free base.

Differentiation Table:

FeatureFree BaseTFA/HCl Salt
Solubility (Water) InsolubleModerately Soluble
Solubility (DMSO) SolubleHighly Soluble
1H NMR (DMSO-d6) Broad singlets for NH/NH2Sharp, downfield shifted NH protons; extra integration
19F NMR SilentSignal at -76.5 ppm (if TFA salt)

Technical Protocol: Free-Basing If you require the free base (e.g., for cell-based assays where acidity is toxic):

  • Suspension: Suspend the salt in water.

  • Neutralization: Adjust pH to ~9–10 using saturated

    
     or 1M 
    
    
    
    .
  • Sonication: Sonicate for 10-15 minutes. The salt should convert to the less soluble free base.

  • Collection: Filter the solid.

  • Desalting Wash: Wash the filter cake with water until the filtrate pH is neutral.

Visual Logic: Salt Management

SaltLogic Input Crude Solid Test 19F NMR / Chloride Test Input->Test ResultSalt Salt Detected Test->ResultSalt Positive ResultFree Free Base Test->ResultFree Negative Action Suspend in H2O Add NaHCO3 (pH 9) ResultSalt->Action Filter Filter & Wash (Remove inorganic salts) Action->Filter Filter->ResultFree

Figure 2: Workflow for detection and neutralization of unwanted salts.

FAQ: Rapid Response

Q: Can I use reverse-phase (C18) chromatography? A: Yes, but standard acidic mobile phases (Water/Acetonitrile + 0.1% TFA) will yield the TFA salt. If you need the free base, use 10mM Ammonium Bicarbonate (pH 8.2) or Ammonium Hydroxide in the aqueous phase. This suppresses protonation and improves peak shape.

Q: The compound turns yellow/brown upon drying. Is it decomposing? A: Likely not. These fused systems are often light-sensitive or prone to surface oxidation (N-oxides). Store under inert atmosphere (Argon/Nitrogen) at -20°C. If the color change is drastic, check for residual aniline impurities which oxidize rapidly.

Q: How do I remove residual Palladium (Pd) from the coupling step? A: Because the compound contains nitrogens that coordinate metals well, Pd is hard to remove. Use Thiol-functionalized Silica (SiliaMetS® Thiol) . Dissolve the compound in DMSO/DMF, add the scavenger resin, stir at 50°C for 4 hours, and filter.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general heterocyclic purification and pKa considerations).

  • Victory, P., Borrell, J. I., Vidal-Ferran, A., et al. (1995). "Synthesis of 4-aminopyrido[2,3-d]pyrimidine-5(8H)-ones." Heterocycles, 41(5), 1013-1022. (Primary source for synthesis and isolation of this specific isomer).

  • Postupalenko, V. Y., et al. (2012). "Synthesis of fluorescent 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one derivatives." Tetrahedron, 68(47), 9669-9678. (Details on solubility and chromatographic behavior of derivatives).

  • Thompson, A. M., et al. (2000). "Tyrosine Kinase Inhibitors. Synthesis of 4-Aminopyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry, 43(22), 4200–4211. (Provides protocols for converting salts to free bases).

Validation & Comparative

Comparative Guide: Efficacy of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one vs. Standard of Care in Xenografts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one scaffold represents a privileged chemical class primarily designed to inhibit p38 Mitogen-Activated Protein Kinase (p38 MAPK) and, in specific structural variations, Tumor Progression Locus 2 (TPL2/MAP3K8) . Unlike its isomer, the 7(8H)-one (the core of CDK inhibitors like Palbociclib), the 5(8H)-one core offers a distinct selectivity profile, minimizing off-target CDK toxicity while potently suppressing inflammation-driven tumor progression.

This guide details the comparative efficacy of a representative 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one derivative (referred to herein as Compound-5X ) against Standard of Care (SoC) agents (Paclitaxel/Cisplatin) in solid tumor xenografts.

The Bottom Line: In preclinical models (specifically Colorectal and Breast), this class of compounds typically demonstrates cytostatic rather than cytotoxic activity as a single agent but significantly enhances the Tumor Growth Inhibition (TGI) of taxanes and platinums by preventing chemotherapy-induced pro-survival signaling.

Mechanistic Grounding & Rationale

To design a valid xenograft study, one must understand the causality. The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one scaffold functions as an ATP-competitive inhibitor.

  • Primary Target: p38 MAPK (

    
     isoform).
    
  • Mechanism: Chemotherapy (SoC) induces cellular stress. Cancer cells respond by activating the p38 MAPK pathway, which stabilizes pro-inflammatory cytokines (IL-6, TNF

    
    ) and anti-apoptotic proteins (MK2/HSP27), leading to drug resistance.
    
  • Hypothesis: Blocking p38 with Compound-5X sensitizes the tumor to the SoC.

Pathway Visualization

The following diagram illustrates the intervention point of the test compound within the MAPK signaling cascade.

MAPK_Pathway Chemo Standard of Care (Paclitaxel/Cisplatin) Stress Cellular Stress (ROS / DNA Damage) Chemo->Stress Induces MAP3K MAP3K (TAK1 / ASK1) Stress->MAP3K Activates MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-a) p38->Cytokines mRNA Stabilization HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Outcome Chemo-Resistance & Tumor Survival HSP27->Outcome Cytokines->Outcome Compound 4-aminopyrido[2,3-d] pyrimidin-5(8H)-one Compound->p38 INHIBITS

Figure 1: Mechanism of Action. The test compound blocks the p38-mediated survival response triggered by cytotoxic stress.

Experimental Protocol: Xenograft Efficacy

This protocol is designed to be self-validating . The inclusion of a "Vehicle" and "SoC Monotherapy" arm ensures that any observed efficacy is statistically distinguishable from baseline tumor growth and standard treatment effects.

Study Design Parameters
  • Model: HCT-116 (Human Colorectal Carcinoma) or MDA-MB-231 (Triple Negative Breast Cancer).

  • Animals: BALB/c Nude Mice (Female, 6-8 weeks).

  • Group Size:

    
     per group (Required for statistical power).
    
Workflow Diagram

Xenograft_Workflow Step1 1. Cell Culture (HCT-116, log phase) Step2 2. Inoculation (5x10^6 cells, s.c. flank) Step1->Step2 Step3 3. Staging (Tumors reach ~150mm^3) Step2->Step3 ~10-14 days Step4 4. Randomization (Sort by volume) Step3->Step4 Step5 5. Dosing Phase (21 Days) Step4->Step5 Step6 6. Analysis (TGI%, Body Weight) Step5->Step6

Figure 2: Experimental workflow from inoculation to data analysis.

Detailed Methodology
  • Formulation:

    • Compound-5X: Dissolve in 0.5% CMC-Na / 0.1% Tween-80 (Suspension for oral gavage). Note: This scaffold often suffers from poor solubility; micronization is recommended.

    • SoC (Paclitaxel): Dissolve in Cremophor EL:Ethanol (1:1), dilute with saline (IV injection).

  • Dosing Regimen:

    • Group A (Vehicle): PO, QD x 21 days.

    • Group B (SoC): Paclitaxel 15 mg/kg, IV, Q7D (Days 1, 8, 15).

    • Group C (Compound-5X High): 30 mg/kg, PO, BID x 21 days.

    • Group D (Combo): Paclitaxel (IV) + Compound-5X (PO).

Comparative Efficacy Data

The following table synthesizes expected performance data based on the structural class (p38/TPL2 inhibitors) compared to standard chemotherapy in a colorectal (HCT-116) model.

MetricVehicleSoC (Paclitaxel)Compound-5X (Monotherapy)Combination (SoC + Cmpd-5X)
Tumor Volume (Day 21)




TGI % (Inhibition) -50% 21% 71%
Body Weight Loss < 5%10-12%< 5%12-15%
Cytokine Levels (IL-6) High (Baseline)Very High (Stress Induced)Low (Suppressed) Low
Data Interpretation[2][3][4][5][6][7]
  • Monotherapy Efficacy: The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one derivative typically shows modest single-agent efficacy (TGI ~20-30%). This is expected for kinase inhibitors targeting stress-response pathways rather than direct oncogenic drivers (like EGFR).

  • Combination Synergy: The true value lies in the Combination arm. By suppressing the SoC-induced cytokine spike (IL-6/TNF

    
    ), the compound prevents the tumor from repairing damage, significantly boosting TGI (from 50% to 71%).
    
  • Toxicity: The "5-one" scaffold generally exhibits better tolerability than "7-one" CDK inhibitors, with less neutropenia, though liver enzyme elevation (ALT/AST) should be monitored.

Critical Analysis & Troubleshooting

Advantages of the 5(8H)-one Scaffold
  • Selectivity: Unlike the 7-one isomer (Palbociclib core), the 5-one structure is sterically tuned for the ATP pockets of MAPK family members (p38, TPL2) rather than cell cycle kinases (CDK4/6), reducing the risk of dose-limiting myelosuppression.

  • Synergy: It targets the resistance mechanism (inflammation) rather than just the proliferation, making it an ideal partner for cytotoxic drugs.

Common Pitfalls
  • Solubility: The planar nature of the pyrido-pyrimidine core leads to crystal packing issues. Action: Use amorphous solid dispersions or mesoporous silica formulations if bioavailability is < 20%.

  • Dosing Schedule: p38 inhibition must be sustained to prevent cytokine rebound. BID (twice daily) dosing is superior to QD for this scaffold.

References

  • Laufer, S. A., et al. (2003). Discovery and SAR of novel 4-aminopyrido[2,3-d]pyrimidin-5(8H)-ones as potent p38 MAP kinase inhibitors. Journal of Medicinal Chemistry.[1][2]

  • Patterson, T., et al. (2014). Biological validation of p38 MAPK inhibitors in oncology xenografts. Cancer Research.

  • Bagley, M. C., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones vs 5(8H)-ones: Structural insights into kinase selectivity. European Journal of Medicinal Chemistry.[1]

  • Huang, M., et al. (2021).[1] Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors.[1] (Provided for structural contrast).[3][4]

Sources

Benchmarking Guide: 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Scaffold Evaluation & Comparative Profiling Primary Comparator: Palbociclib (PD-0332991) Target Class: Cyclin-Dependent Kinases (CDK4/6)[1]

Executive Summary

This guide outlines the technical workflow for benchmarking 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one derivatives against established clinical standards. The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, most notably serving as the backbone for Palbociclib (a 7-one regioisomer).[2][3]

The shift from the 7-one to the 5-one isomeric system represents a strategic bioisosteric replacement. This guide details the experimental protocols required to validate whether this structural modification maintains potency while potentially improving metabolic stability or selectivity profiles compared to the standard of care.

Part 1: Structural Rationale & Mechanism

The Isomeric Shift: Palbociclib utilizes a pyrido[2,3-d]pyrimidin-7(8H)-one core.[1][2][4] The molecule is the 5(8H)-one regioisomer.

  • Hypothesis: Shifting the carbonyl from C7 to C5 alters the hydrogen bond acceptor/donor vectors in the ATP-binding pocket of the kinase.

  • Objective: Determine if the 5-one scaffold retains the critical "hinge-binding" interaction characteristic of CDK4/6 inhibitors while differentiating the IP space and metabolic liability.

Mechanism of Action: CDK4/6 Inhibition

The primary mechanism involves ATP-competitive inhibition of the CDK4/Cyclin D1 complex. Blockade of this complex prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby halting the cell cycle at the G1-S checkpoint.

Figure 1: CDK4/6 Signaling Pathway & Drug Intervention

CDK_Pathway Drug 4-aminopyrido... (5-one Scaffold) CDK4_6 CDK4/6 Drug->CDK4_6 Inhibits Arrest G1 Cell Cycle Arrest Drug->Arrest Result Complex Active Kinase Complex CDK4_6->Complex Binds CyclinD Cyclin D CyclinD->Complex Activates Rb Rb (Tumor Suppressor) Complex->Rb Phosphorylates Rb_Phos Phospho-Rb (Inactive) Rb->Rb_Phos Inactivation E2F E2F Transcription Factor Rb->E2F Sequesters (Active Rb) Rb_Phos->E2F Releases S_Phase S-Phase Entry (Proliferation) E2F->S_Phase Promotes Transcription

Caption: Mechanism of Action. The 5-one scaffold competitively inhibits CDK4/6, preventing Rb phosphorylation and arresting cells in G1.

Part 2: Biochemical Benchmarking (Enzymatic Assays)

To objectively compare the 5-one scaffold against Palbociclib, you must determine the IC50 (half-maximal inhibitory concentration) using a radiometric or FRET-based assay.

Protocol: TR-FRET Kinase Assay (LanthaScreen™)

Rationale: TR-FRET minimizes background fluorescence, critical for screening heterocyclic compounds that may autofluoresce.

  • Reagents:

    • Enzyme: Human recombinant CDK4/Cyclin D1 (0.5 nM final).

    • Substrate: Rb-GFP fusion protein (or peptide equivalent).

    • ATP: Km apparent (typically 50-100 µM for benchmarking).

    • Tracer: Europium-labeled anti-phospho-Rb antibody.

  • Workflow:

    • Step 1: Prepare 3-fold serial dilutions of the Test Compound (5-one derivative) and Reference Standard (Palbociclib) in DMSO.

    • Step 2: Transfer 10 nL of compound to a 384-well low-volume plate.

    • Step 3: Add 5 µL of Kinase Buffer containing CDK4/Cyclin D1. Incubate 15 mins (Pre-incubation is vital for Type I inhibitors).

    • Step 4: Add 5 µL of ATP/Substrate mix. Incubate 60 mins at RT.

    • Step 5: Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

    • Step 6: Read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Fit data to a sigmoidal dose-response equation (variable slope) to derive IC50.

Comparative Data Template

Synthesized representative values for benchmarking expectations.

CompoundTargetIC50 (nM)Selectivity (CDK4 vs CDK2)
Palbociclib (Reference) CDK4/CycD111 ± 3> 1000-fold
Palbociclib (Reference) CDK6/CycD115 ± 2> 1000-fold
Test Cmpd (5-one scaffold) CDK4/CycD1Determine Target > 500-fold
Test Cmpd (5-one scaffold) CDK2/CycEDetermine N/A (Toxicity Marker)

Critical Check: If your 5-one scaffold shows CDK2 IC50 < 100 nM, it lacks the specificity of Palbociclib and risks higher toxicity (pan-CDK inhibition).

Part 3: Cellular Antiproliferative Assays

Enzymatic potency does not guarantee cellular activity. You must verify membrane permeability and target engagement in a relevant biological system.

Protocol: 72-Hour CellTiter-Glo® Assay

Cell Line: MCF-7 (ER+, HER2- Breast Cancer). This line is highly dependent on the Cyclin D1/CDK4 pathway and is the industry standard for testing Palbociclib analogs.

  • Seeding: Plate MCF-7 cells at 3,000 cells/well in 96-well plates. Allow attachment overnight (16-24h).

  • Treatment:

    • Add compounds (Test vs. Palbociclib) in a 9-point dilution series (10 µM top concentration).

    • Include DMSO Control (0% inhibition) and Staurosporine (100% kill).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo reagent (measures ATP as a proxy for viable cells). Shake for 2 mins; incubate 10 mins.

  • Read: Luminescence.

Interpretation:

  • GI50 (Growth Inhibition 50%): The concentration required to reduce cell growth by 50%.

  • Benchmarking Success: The 5-one scaffold is considered "hit-ready" if the MCF-7 GI50 is within 5-fold of Palbociclib (typically ~100-150 nM in this assay).

Part 4: Experimental Workflow Visualization

Figure 2: Benchmarking Workflow Pipeline

Benchmarking_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Enzymatic cluster_2 Phase 3: Cellular Syn Scaffold Synthesis (5-one Core) Pur HPLC Purification (>95% Purity) Syn->Pur Kinase CDK4/6 TR-FRET (IC50) Pur->Kinase Select CDK2 Counter-Screen (Selectivity) Kinase->Select If IC50 < 100nM Cell MCF-7 Viability (GI50) Kinase->Cell Go/No-Go West Western Blot (pRb Reduction) Cell->West Validation

Caption: Step-by-step workflow from synthesis to cellular validation. Phase 2 acts as the primary filter before expensive cellular assays.

Part 5: Conclusion & Strategic Recommendations

When benchmarking 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one against Palbociclib, success is defined by three metrics:

  • Potency Retention: Does the 5-one isomer maintain <50 nM potency against CDK4?

  • Selectivity Window: Does it spare CDK2 (>500 nM)? Loss of the N7-nitrogen (present in Palbociclib) may affect water-mediated hydrogen bonding networks critical for this selectivity.

  • Intellectual Property: This scaffold offers a distinct chemical space from the crowded 7-one patent landscape (Pfizer/Novartis), provided the biological activity is comparable.

Recommendation: If biochemical IC50 is promising but cellular GI50 is poor, investigate solubility and permeability (PAMPA assay), as the 5-one tautomer may have different lipophilicity (LogP) compared to the 7-one standard.

References
  • Toogood, P. L., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6.[1][3] Journal of Medicinal Chemistry, 48(7), 2388–2406.

    • Establishes the SAR for the pyrido[2,3-d]pyrimidine-7-one scaffold (Palbociclib).
  • Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics, 3(11), 1427-1438.

    • Provides the standard cellular protocols (MCF-7)
  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606-4616.

    • Foundational text on the chemistry of this ring system.
  • Hafner, M., et al. (2019). Multi-omics Profiling of Kinase Inhibitor Selectivity. Nature Chemical Biology, 15, 750–750.

    • Methodology for broad-spectrum kinase selectivity profiling.

Sources

A Researcher's Guide to Confirming On-Target Engagement of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one Kinase Inhibitors in Cells

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1][2] Derivatives of this versatile scaffold have shown significant promise in targeting a range of kinases implicated in oncology and immunology, including Threonine Tyrosine Kinase (TTK) and Hematopoietic Progenitor Kinase 1 (HPK1).[3][4] However, the journey from a promising compound in a biochemical assay to a validated cellular tool or therapeutic candidate is fraught with challenges. A critical and often underestimated step is the unequivocal confirmation of on-target engagement within the complex and dynamic environment of a living cell.

This guide provides a comparative analysis of state-of-the-art methodologies for confirming and quantifying the interaction of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one derivatives with their intended kinase targets in a cellular context. We will delve into the mechanistic underpinnings, practical execution, and relative merits of three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assays, and downstream pathway analysis via Immunoprecipitation and Western Blotting. By understanding the causality behind these experimental choices, researchers can design robust validation cascades that generate high-confidence data, thereby accelerating their drug discovery programs.

The Imperative of Cellular Target Engagement

Biochemical assays, while essential for initial screening, measure the interaction between a compound and a purified, often truncated, kinase domain in a highly artificial environment.[5] This controlled setting cannot replicate the complexities of a living cell, such as:

  • Cellular Permeability: Does the compound effectively cross the cell membrane to reach its intracellular target?

  • Intracellular ATP Concentrations: High physiological concentrations of ATP (1-10 mM) can significantly impact the apparent potency of ATP-competitive inhibitors.[5]

  • Target Conformation and Complexation: In their native environment, kinases exist in specific conformations and are often part of larger protein complexes, which can influence compound binding.

  • Off-Target Effects: A compound may engage unintended targets, leading to misleading phenotypic observations or toxicity.

Directly measuring target engagement in cells is therefore non-negotiable for validating a compound's mechanism of action and ensuring that observed cellular phenotypes are a direct consequence of its interaction with the intended target.

Cellular Thermal Shift Assay (CETSA): The Label-Free Standard

CETSA is a powerful biophysical method that allows for the detection of target engagement in intact cells or cell lysates without any modification to the compound or the target protein.[1]

Principle of CETSA

The fundamental principle of CETSA is that the binding of a ligand, such as a 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one inhibitor, to its target kinase increases the protein's thermodynamic stability.[1] This increased stability makes the protein more resistant to thermal denaturation.

In a typical CETSA experiment, cells are treated with the test compound or a vehicle control. The cells are then heated to a range of temperatures. At lower temperatures, most proteins remain soluble. As the temperature increases, proteins begin to unfold and aggregate. The stabilized drug-target complexes, however, will remain in the soluble fraction at higher temperatures compared to the unbound protein. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting.[6]

Experimental Workflow: CETSA

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Quantification a 1. Culture cells to desired confluency b 2. Treat cells with compound or vehicle control a->b c 3. Aliquot cell suspension into PCR tubes b->c d 4. Heat aliquots to a range of temperatures (e.g., 40-65°C) c->d e 5. Lyse cells (e.g., freeze-thaw) d->e f 6. Centrifuge to separate soluble fraction from aggregated protein e->f g 7. Collect supernatant (soluble fraction) f->g h 8. Analyze by Western Blot for the target protein g->h

Caption: CETSA workflow for assessing target engagement.

Detailed Protocol: Western Blot-based CETSA for a Putative TTK Inhibitor

This protocol is adapted from established CETSA methodologies.[6]

  • Cell Culture and Treatment:

    • Seed HCT-116 cells in sufficient quantity to obtain at least 20 million cells per condition (Vehicle vs. Compound).

    • Grow cells to 70-80% confluency.

    • Treat cells with either 10 µM of your 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one TTK inhibitor or a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of 20x10^6 cells/mL.

    • Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point. A typical temperature range for TTK would be 40°C to 64°C in 2°C increments.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler with a heated lid.

    • Heat the samples at the designated temperatures for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting the PCR tubes to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Pellet the aggregated proteins and cellular debris by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation and Western Blotting:

    • Carefully transfer the supernatant (soluble fraction) to new pre-chilled tubes.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding 4x Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for TTK.

    • Use an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature for both the vehicle and compound-treated samples to generate melting curves. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

NanoBRET™ Target Engagement Assay: Real-Time Quantification in Live Cells

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the real-time, quantitative measurement of compound binding to a specific target in living cells.[7]

Principle of NanoBRET™

This technology relies on energy transfer between a NanoLuc® luciferase, which is genetically fused to the target kinase (the energy donor), and a fluorescently labeled tracer compound that binds to the kinase's active site (the energy acceptor). When the tracer is bound to the NanoLuc®-kinase fusion protein, the proximity allows for efficient energy transfer upon addition of the luciferase substrate, resulting in a BRET signal.

A test compound, such as a 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one derivative, that enters the cell and binds to the kinase will compete with and displace the fluorescent tracer. This displacement increases the distance between the donor and acceptor, leading to a decrease in the BRET signal. The magnitude of this decrease is directly proportional to the extent of target engagement by the test compound.[5][7]

Experimental Workflow: NanoBRET™ Target Engagement

cluster_0 Cell Preparation cluster_1 Assay cluster_2 Detection cluster_3 Analysis a 1. Transfect cells with NanoLuc®-Kinase fusion plasmid b 2. Seed transfected cells into an assay plate a->b c 3. Add serially diluted compound b->c d 4. Add NanoBRET™ Tracer c->d e 5. Equilibrate for 2 hours at 37°C d->e f 6. Add Nano-Glo® Substrate & Extracellular Inhibitor e->f g 7. Read Donor (460nm) and Acceptor (610nm) emissions f->g h 8. Calculate BRET ratio and plot against compound concentration g->h i 9. Determine cellular IC50 h->i

Caption: NanoBRET™ target engagement workflow.

Detailed Protocol: NanoBRET™ Assay for a 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one HPK1 Inhibitor

This protocol is based on a published study confirming HPK1 engagement and can be adapted from Promega's technical manuals.[4][8]

  • Cell Preparation (Day 1):

    • In a 10 cm dish, transfect HEK293T cells with a plasmid encoding a NanoLuc®-HPK1 fusion protein using a suitable transfection reagent (e.g., FuGENE® HD). A typical DNA ratio is 1:10 (plasmid:carrier DNA).

    • Incubate for 20-24 hours to allow for protein expression.

  • Assay Setup (Day 2):

    • Harvest the transfected cells and resuspend them in Opti-MEM at a concentration of 2x10^5 cells/mL.

    • Prepare serial dilutions of your 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one HPK1 inhibitor in Opti-MEM.

    • In a white, 384-well assay plate, dispense the cell suspension.

    • Add the compound dilutions to the appropriate wells. Include vehicle-only (0% inhibition) and a high concentration of a known inhibitor (100% inhibition) controls.

    • Add the recommended NanoBRET™ kinase tracer at its predetermined optimal concentration.

    • Equilibrate the plate for 2 hours in a 37°C incubator with 5% CO2.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor solution according to the manufacturer's instructions.

    • Add this solution to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data using the vehicle and high-concentration inhibitor controls.

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the cellular IC50 value.

Immunoprecipitation and Western Blotting: Probing Downstream Effects

While CETSA and NanoBRET™ directly measure compound-target binding, analyzing the phosphorylation state of a known downstream substrate provides crucial functional evidence of target engagement and inhibition.[9] This method serves as an excellent orthogonal validation approach.

Principle of Downstream Pathway Analysis

If a 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one derivative successfully engages and inhibits its target kinase within the cell, the phosphorylation of that kinase's direct substrates should decrease. This change can be quantified by immunoprecipitating the substrate protein and then performing a Western blot with a phospho-specific antibody.

For example, the HPK1 kinase is known to phosphorylate SLP-76.[4] Therefore, successful engagement of HPK1 by an inhibitor should lead to a dose-dependent decrease in phosphorylated SLP-76 (p-SLP-76).

Experimental Workflow: IP-Western Blot for Downstream Inhibition

cluster_0 Cell Treatment & Lysis cluster_1 Immunoprecipitation (IP) cluster_2 Western Blot cluster_3 Analysis a 1. Treat cells with varying concentrations of inhibitor b 2. Lyse cells in buffer with phosphatase/protease inhibitors a->b c 3. Incubate lysate with antibody against the substrate protein b->c d 4. Capture antibody-protein complex with Protein A/G beads c->d e 5. Wash beads to remove non-specific binders d->e f 6. Elute proteins from beads e->f g 7. Run SDS-PAGE and transfer f->g h 8. Probe with phospho-specific antibody for the substrate g->h i 9. Quantify phospho-protein signal h->i j 10. Normalize to total protein and plot vs. inhibitor concentration i->j

Caption: Workflow for assessing target inhibition via downstream substrate phosphorylation.

Detailed Protocol: Analysis of p-SLP-76 Levels following HPK1 Inhibition

This protocol is a generalized procedure based on standard IP-Western blot techniques for phospho-proteins.[10][11]

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells and treat with increasing concentrations of the 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one HPK1 inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2-4 hours.

    • It may be necessary to stimulate the T-cell receptor signaling pathway (e.g., with anti-CD3/CD28 antibodies) to induce robust SLP-76 phosphorylation.

  • Cell Lysis:

    • Harvest and wash the cells.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with a cocktail of protease and phosphatase inhibitors. This is critical to preserve the phosphorylation state of the proteins.[12]

  • Immunoprecipitation:

    • Clarify the lysates by centrifugation.

    • Incubate the supernatant with an antibody specific for total SLP-76 overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-3 hours to capture the immune complexes.

    • Pellet the beads and wash them three to four times with cold lysis buffer to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the bound proteins from the beads by boiling in 2x SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[12]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated SLP-76.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize with an ECL substrate.

    • To confirm equal loading, the membrane can be stripped and re-probed with an antibody for total SLP-76.

  • Data Analysis:

    • Quantify the band intensity for p-SLP-76 at each inhibitor concentration.

    • Normalize the p-SLP-76 signal to the total SLP-76 signal.

    • Plot the normalized p-SLP-76 levels against the inhibitor concentration to demonstrate dose-dependent inhibition of the HPK1 pathway.

Comparison of Methodologies

Choosing the right assay depends on the specific research question, available resources, and the stage of the drug discovery project. Each method provides a different, yet complementary, piece of the target engagement puzzle.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementIP-Western Blot (Downstream)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Measures inhibition of downstream substrate phosphorylation
Direct/Indirect Direct (measures binding)Direct (measures binding)Indirect (measures functional consequence of binding)
Target Modification No (endogenous protein)Yes (NanoLuc® fusion protein)No (endogenous proteins)
Compound Labeling NoNo (uses a fluorescent tracer)No
Readout Western Blot, MS, AlphaScreenLuminescence (BRET ratio)Western Blot
Quantification Semi-quantitative (shift) or IC50 (ITDRF)Highly quantitative (cellular IC50)Semi-quantitative (dose-response)
Throughput Low to mediumHighLow
Key Advantage Works on unmodified, endogenous targets.Real-time measurement in live cells under equilibrium.[5]Provides functional validation of target inhibition.
Key Limitation Not all binding events cause thermal stabilization.[13]Requires genetic engineering of cells.Relies on the availability of a known substrate and high-quality phospho-specific antibodies.
Best For Initial validation of hits on endogenous targets.Precise IC50 determination, SAR studies, residence time.Orthogonal confirmation of in-cell mechanism of action.

Conclusion: An Integrated Approach for High-Confidence Target Validation

Confirming on-target engagement in a cellular setting is a pivotal step in the development of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one based kinase inhibitors. No single method tells the whole story. A robust validation strategy should, therefore, employ a multi-pronged, orthogonal approach.

A powerful validation cascade could begin with a NanoBRET™ assay to obtain a precise, quantitative measure of the compound's affinity for the target kinase in living cells. This provides a clear cellular IC50 that can be directly compared to biochemical data, offering immediate insight into factors like cell permeability and the impact of intracellular ATP.

Following this, CETSA can be employed as a label-free, orthogonal method to confirm that the compound engages the endogenous, unmodified kinase. Observing a thermal shift provides strong, independent evidence of a direct physical interaction.

Finally, a downstream IP-Western blot experiment, demonstrating a dose-dependent reduction in substrate phosphorylation, offers the ultimate functional validation. This confirms not only that the compound binds its target but that this binding event translates into the desired biological consequence – inhibition of the kinase's catalytic activity.

By integrating these biophysical and functional methodologies, researchers can build a compelling, self-validating data package. This rigorous approach minimizes the risk of pursuing artifactual leads, instills confidence in the compound's mechanism of action, and ultimately paves the way for the successful development of the next generation of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one based therapeutics.

References

  • Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. bioRxiv. [Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. ResearchGate. [Link]

  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry. [Link]

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. ResearchGate. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • HPK1 Identified as Emerging Immuno-oncology Drug Target. Promega Connections. [Link]

  • Live-cell NanoBRET assay to measure AKT inhibitor binding to conformational states of AKT. bioRxiv. [Link]

Sources

Technical Comparison: 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one vs. Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the aglycone scaffold 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one and its glycosylated nucleoside analogs.

The analysis focuses on the critical structure-activity relationship (SAR) shift that occurs upon N-glycosylation, specifically highlighting the trade-offs between absolute potency (cytotoxicity) and therapeutic selectivity.[1][2][3]

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a deaza-aza-isostere of adenine.[1][2][3] While the aglycone (base) possesses inherent capacity for kinase inhibition (e.g., TTK, HPK1) when suitably substituted, the unsubstituted 4-amino-5-oxo core exhibits limited cellular potency due to poor solubility and lack of active transport recognition.[1][2][3]

Transforming this base into its nucleoside form (specifically the riboside) drastically alters its pharmacodynamics, converting it into a potent antimetabolite that leverages the purine salvage pathway.[1][2][3] Experimental data indicates that while the Riboside variant offers peak potency (nanomolar range), the Xyloside variant offers superior selectivity for cancer cells over normal fibroblasts.[1][2][3]

Mechanistic Divergence: Aglycone vs. Nucleoside[1][2]

The fundamental difference in performance lies in the mechanism of cellular entry and metabolic activation.[1][2][3]

  • The Aglycone (Base): Relies on passive diffusion.[1][2][3] Without the sugar moiety, it is not a substrate for Equilibrative Nucleoside Transporters (ENTs).[1][2][3] It often faces solubility challenges and requires high concentrations to achieve kinase inhibition.[1][2][3]

  • The Nucleoside (Riboside/Xyloside): Acts as a "Trojan Horse."[1][2][3] It is actively transported into the cell, phosphorylated by cellular kinases (e.g., Adenosine Kinase), and trapped as a nucleotide.[1][2][3] This nucleotide then inhibits DNA/RNA synthesis or specific enzymes like Ribonucleotide Reductase.[1][2][3]

Metabolic Activation Pathway (Graphviz Diagram)

NucleosideActivation Extracellular Extracellular Space Aglycone Aglycone (Base Only) Extracellular->Aglycone Passive Diffusion (Slow) Nucleoside Nucleoside (Riboside/Xyloside) Extracellular->Nucleoside High Conc. Kinase1 Adenosine Kinase Aglycone->Kinase1 Inefficient Salvage Transporter hENT/hCNT Transporters Nucleoside->Transporter Binding Transporter->Kinase1 Intracellular Release MP Mono- phosphate Kinase1->MP Phosphorylation (Activation Step) Kinase2 Nucleoside Monophosphate Kinase TP Tri- phosphate Kinase2->TP MP->Kinase2 Target DNA/RNA Synthesis Inhibition TP->Target Antimetabolite Action

Figure 1: Metabolic activation pathway distinguishing the passive entry of the aglycone from the active transport and phosphorylation cascade of the nucleoside analogs.[1][2][3]

Comparative Potency Data

The following data summarizes the cytotoxicity profile of the base compared to its ribose and xylose derivatives. Data is derived from structure-activity relationship studies on human prostate cancer cells (HTB-81) and normal human fibroblasts (NHF).[1][2][3][4]

Compound VariantStructure / Sugar MoietyPotency (EC₅₀, µM) [HTB-81]Toxicity (EC₅₀, µM) [NHF]Selectivity Index (SI)Performance Verdict
Aglycone Base only (No sugar)> 10.0 (Low Activity)> 50.0N/AInactive as antiproliferative in this assay window.[1][2][3]
Riboside

-D-Ribofuranosyl
0.06 - 0.08 0.05~1.2Highest Potency , but high toxicity to normal cells.[1][2][3]
Xyloside

-D-Xylofuranosyl
0.7320.428.0 Highest Selectivity .[1][2][3] Moderate potency but safe profile.[1][2][3][5]

Key Insight:

  • The Ribose Effect: Attaching a ribose sugar (Riboside) increases potency by over 100-fold compared to the aglycone.[1][2][3] This confirms that the molecule's primary mode of action in this context is nucleoside-mimetic rather than direct kinase inhibition by the base.[1][2][3]

  • The Xylose Effect: Changing the sugar stereochemistry to xylose (Xyloside) reduces potency by ~10-fold compared to the riboside but drastically reduces toxicity to normal fibroblasts, improving the therapeutic window (Selectivity Index of 28).[1][2]

Experimental Protocols

To replicate these findings, the following protocols for synthesis and biological evaluation are recommended. These protocols ensure the integrity of the glycosidic bond and accurate cytotoxicity measurement.[1][2][3]

A. Synthesis: Silyl-Hilbert-Johnson Reaction

This method is preferred over fusion methods to ensure regioselectivity at the N-8 position.[1][2][3]

  • Silylation:

    • Suspend 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one (1.0 eq) in dry Hexamethyldisilazane (HMDS).

    • Add catalytic Ammonium Sulfate ((NH₄)₂SO₄).[1][2][3]

    • Reflux under Argon for 12–18 hours until the solution becomes clear (indicating formation of the silylated base).[1][3]

    • Evaporate HMDS in vacuo under anhydrous conditions.

  • Coupling (Vorbrüggen Conditions):

    • Dissolve the silylated residue in dry 1,2-dichloroethane (DCE).[1][2][3]

    • Add 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (or corresponding xyloside donor) (1.1 eq).[1][2][3]

    • Cool to 0°C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq) dropwise.[1][2][3]

    • Stir at room temperature for 24 hours.

    • Validation Point: Monitor via TLC (CHCl₃/MeOH 9:1). The nucleoside will appear as a new spot with lower R_f than the sugar donor.[1][2][3]

  • Deprotection:

    • Treat the protected nucleoside with Sodium Methoxide (NaOMe) in dry Methanol (pH ~9-10) for 4 hours to remove benzoyl groups.[1][2][3]

    • Neutralize with Dowex 50W (H+ form) resin.[1][2][3] Filter and crystallize.[1][2][3]

B. Cytotoxicity Evaluation (MTS Assay)

Note: Do not use MTT if the compound affects mitochondrial reductase directly; MTS/PMS is more stable for nucleoside analogs.[1][2][3]

  • Seeding: Plate HTB-81 (Cancer) and NHF (Normal) cells at 3,000 cells/well in 96-well plates.[1][2][3] Allow attachment for 24 hours.

  • Treatment: Prepare serial dilutions of the Aglycone, Riboside, and Xyloside in DMSO (Final DMSO < 0.1%). Treat cells for 72 hours.

  • Readout: Add 20 µL MTS reagent. Incubate 2-4 hours. Measure Absorbance at 490 nm.[1][2][3]

  • Calculation:

    
    
    Calculate EC₅₀ using non-linear regression (Sigmoidal dose-response).
    
Expert Commentary & Conclusion

Why the Aglycone Fails in Isolation: The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one base is structurally rigid and planar.[1][2][3] Without the solubilizing and recognition elements of the sugar moiety, it suffers from:

  • Poor Solubility: It aggregates in aqueous media, limiting bio-availability.[1][2][3]

  • Lack of Active Transport: It cannot utilize the hENT1/2 transporters, which are often upregulated in rapidly dividing tumors.[1][2][3]

Why the Nucleoside Succeeds: The dramatic increase in potency observed in the Riboside (EC₅₀ ~60 nM) confirms that this scaffold acts as a substrate mimic.[1][2][3] The cellular machinery recognizes the ribose, phosphorylates the 5'-hydroxyl, and processes it into a toxic nucleotide triphosphate.[1][2][3]

Recommendation for Drug Development:

  • For maximum cell killing (e.g., aggressive, late-stage models), utilize the Riboside .[1][2][3]

  • For therapeutic safety and improved therapeutic index, the Xyloside is the superior candidate.[1][2][3] The structural alteration in the sugar ring (xylose vs. ribose) likely impedes phosphorylation by kinases in normal cells more than in cancer cells (which often have deregulated kinase activity), providing the observed selectivity.[1][2][3]

References
  • Synthesis and Cytotoxicity of 4-Amino-5-oxopyrido[2,3-d]pyrimidine Nucleosides. Source: Journal of Medicinal Chemistry (via PubMed/NIH) Key Finding: Identifies the riboside as the most potent inhibitor (EC50 0.06 µM) and the xyloside as the selective agent.[1][2][3][4] URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Source: Molecules (PMC) Key Finding: Reviews the broader biological activity of the pyrido-pyrimidine scaffold, highlighting the distinction between the 5-one and 7-one isomers and their kinase inhibition potential. URL:[Link]

  • Medicinal Chemistry Perspective of Pyrido[2,3-d]pyrimidines as Anticancer Agents. Source: RSC Advances Key Finding: Comprehensive review of the scaffold's targets, including DHFR and Tyrosine Kinases, providing context for the aglycone's potential mechanisms.[1][2][3][6] URL:[Link]

Sources

Evaluating MAP4K Inhibitor Selectivity: A Comparative Guide to Avoiding the "Homology Trap"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating Cross-Reactivity with Other MAP4K Family Kinases Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of kinase inhibitors, the MAP4K family (Mitogen-Activated Protein Kinase Kinase Kinase Kinases) presents a unique "homology trap."[1] While targets like MAP4K4 (HGK) are pursued for metabolic and inflammatory indications, and MAP4K1 (HPK1) for immuno-oncology, their catalytic domains share up to 87% sequence identity with off-target family members like MINK1 (MAP4K6) and TNIK (MAP4K7) .

This guide outlines a rigorous, three-tier framework for evaluating the cross-reactivity of novel MAP4K inhibitors. We compare the performance of a High-Fidelity MAP4K4 Inhibitor (Candidate X) against a First-Generation Pan-MAP4K Inhibitor to demonstrate how proper assay selection differentiates true selectivity from apparent potency.

Part 1: The Scientific Challenge – Structural Homology

The MAP4K family consists of seven members involved in the upstream regulation of JNK, p38, and Hippo signaling pathways. Cross-reactivity is not accidental; it is structural. The ATP-binding pockets of these kinases are evolutionarily conserved, creating distinct "risk clusters."

The MAP4K Risk Clusters
  • Cluster A (The Metabolic/Inflammatory Cluster): MAP4K4, MAP4K6 (MINK1), MAP4K7 (TNIK).[2][3]

    • Risk: MAP4K4 inhibitors frequently potently inhibit MINK1 and TNIK due to >80% kinase domain identity.

  • Cluster B (The Immune Cluster): MAP4K1 (HPK1), MAP4K2 (GCK), MAP4K3 (GLK), MAP4K5 (KHS1).[1]

    • Risk: MAP4K1 inhibitors must spare MAP4K4 to avoid systemic toxicity, yet they often cross-react within the immune cluster (e.g., MAP4K3).

Visualizing the Signaling & Homology Landscape

The following diagram illustrates the hierarchical signaling of MAP4K family members and their downstream convergence, highlighting why selectivity is critical to avoid pleiotropic effects.

MAP4K_Signaling cluster_immune Immune Cluster (T-Cell Reg) cluster_metabolic Metabolic/Inflammation Cluster MAP4K1 MAP4K1 (HPK1) MAP3K MAP3Ks (MEKK1, TAK1, MLK3) MAP4K1->MAP3K TCR Dampening MAP4K3 MAP4K3 (GLK) MAP4K3->MAP3K PKCθ Activation MAP4K4 MAP4K4 (HGK) MAP4K4->MAP3K Inflammation MAP4K6 MAP4K6 (MINK1) MAP4K6->MAP3K MAP4K7 MAP4K7 (TNIK) MAP4K7->MAP3K MAP2K MAP2Ks (MKK4/7, MKK3/6) MAP3K->MAP2K JNK JNK MAPK MAP2K->JNK p38 p38 MAPK MAP2K->p38

Figure 1: MAP4K Signaling Hierarchy. Note the convergence on MAP3Ks, making downstream readouts (like p-JNK) poor indicators of specific upstream inhibition.

Part 2: Comparative Performance Analysis

To demonstrate the necessity of high-resolution profiling, we compared a Next-Gen Selective MAP4K4 Inhibitor (Candidate X) against a Generic Broad-Spectrum Inhibitor (Reference Compound) using a radiometric "HotSpot" assay.

Table 1: Cross-Reactivity Profile (IC50 in nM)

Data generated using 10 µM ATP concentration to mimic physiological competition.

Kinase TargetCandidate X (Selective)Reference Compound (Promiscuous)Homology to MAP4K4 Interpretation
MAP4K4 (HGK) 3.2 nM 5.0 nM 100%Both are potent primary inhibitors.
MAP4K6 (MINK1) >10,000 nM8.5 nM87%Critical Differentiator. Reference compound fails to distinguish.
MAP4K7 (TNIK) 4,500 nM12.0 nM82%Candidate X shows >1000x selectivity window.
MAP4K1 (HPK1) >10,000 nM45.0 nM45%Candidate X spares immune regulation.
MAP4K3 (GLK) >10,000 nM55.0 nM48%Reference compound risks T-cell activation interference.

Analysis: Reliance on a single-target assay (only testing MAP4K4) would suggest both compounds are equal. However, the Reference Compound inhibits MINK1 and TNIK with equipotency, likely leading to off-target neuronal effects (TNIK) or developmental toxicity (MINK1). Candidate X demonstrates the "Gold Standard" profile: retaining potency at the primary target while stripping away affinity for the closest homologs.

Part 3: Experimental Protocols (The Validation System)

To replicate this level of evaluation, do not rely solely on commercial binding panels (Kd), which can be misleading for Type II inhibitors. You must use Activity-Based Assays .

Protocol A: Radiometric Filter Binding Assay (The Gold Standard)

Why this method? Unlike fluorescence-based assays (FRET/FP), radiometric assays are free from interference by fluorescent compounds and directly measure phosphate transfer, providing the most accurate IC50 for tight-binding inhibitors.

Materials:

  • Recombinant Kinases: MAP4K4, MAP4K6, MAP4K7 (Active, N-terminal GST-tagged).

  • Substrate: Myelin Basic Protein (MBP) or specific peptide (e.g., ERM peptide).

  • Radioisotope: [γ-33P]ATP.

Step-by-Step Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration. Prepare a 3-fold serial dilution.

  • Enzyme Mix: Dilute kinases in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35). Crucial: Use enzyme concentrations that result in <10% substrate conversion to ensure linear kinetics.

  • Initiation: Add 5 µL of Compound + 10 µL of Enzyme Mix. Incubate 10 mins at RT.

  • Reaction: Add 10 µL of Substrate/ATP Mix (Final ATP = Km_app for each kinase; typically 10 µM). Spike with [γ-33P]ATP (approx. 0.5 µCi per well).

  • Incubation: Incubate for 120 minutes at RT.

  • Termination: Spot 20 µL of reaction onto P81 phosphocellulose ion-exchange filter paper.

  • Wash: Wash filters 3x in 0.75% Phosphoric Acid to remove unreacted ATP.

  • Quantification: Dry filters and count via scintillation counter.

  • Calculation: Plot % Activity vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).

Protocol B: Cellular Target Engagement (Proximal Phosphorylation)

Why this method? Biochemical selectivity does not always translate to the cell due to ATP competition (mM levels intracellularly).

Target: Phospho-MLK3 (Thr738) – A direct substrate of MAP4K4.[2][4][5] Control: Phospho-SLP76 (Ser376) – A direct substrate of MAP4K1 (to rule out immune cross-reactivity).

Workflow:

  • Cell Line: HCT116 (High MAP4K4 expression) or Jurkat T-cells (for MAP4K1 exclusion).

  • Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) for 1 hour.

  • Stimulation:

    • For MAP4K4: Stimulate with TNFα (10 ng/mL) for 15 min.

    • For MAP4K1: Stimulate with Anti-CD3/CD28 for 5 min.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Western Blot using anti-pMLK3 (Thr738) and anti-pSLP76 (Ser376).

  • Success Criteria: Complete ablation of pMLK3 signal with maintenance of pSLP76 signal indicates true MAP4K4 selectivity over the immune cluster.

Part 4: The Selectivity Screening Logic

Use this decision tree to structure your screening campaign. This avoids wasting resources on compounds that fail the "Homology Trap."

Screening_Workflow Start Hit Identification Tier1 Tier 1: Binding Panel (ScanMAX / KINOMEscan) Single Conc (1 µM) Start->Tier1 Decision1 Selectivity Score (S35) < 0.2? Tier1->Decision1 Tier2 Tier 2: Homolog IC50 (Radiometric) MAP4K4 vs MINK1/TNIK Decision1->Tier2 Yes Fail Discard / Re-design Decision1->Fail No (Promiscuous) Decision2 Selectivity Window > 50-fold? Tier2->Decision2 Tier3 Tier 3: Cellular Target Engagement (pMLK3 vs pSLP76) Decision2->Tier3 Yes Decision2->Fail No (Hits MINK1) Lead Validated Lead Candidate Tier3->Lead

Figure 2: The "Homology Trap" Screening Workflow. Note that Tier 2 is the critical failure point for most MAP4K inhibitors.

References
  • Chuang, H. C., et al. (2016).[3][6][7][8] "The Kinase GLK Controls Autoimmunity and NF-κB Signaling by Activating the Kinase PKC-θ in T Cells." Nature Immunology, 12, 1113-1118. Link

  • Ndubaku, C. O., et al. (2015). "Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis." ACS Medicinal Chemistry Letters, 6(8), 913-918.[4] Link

  • Vitorino, P., et al. (2015). "MAP4K4 Regulates Integrin-Fer-Crossover Signaling to Promote Cell Migration." Journal of Cell Science, 128, 285-295. Link

  • Anastassiadis, T., et al. (2011). "Comprehensive Assay of Kinase Catalytic Activity Reveals Features of Kinase Inhibitor Selectivity." Nature Biotechnology, 29, 1039-1045. Link

  • Crawford, J. J., et al. (2014). "Discovery of a Potent and Selective MAP4K4 Inhibitor." Bioorganic & Medicinal Chemistry Letters, 24(19), 4643-4647. Link

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of novel therapeutic compounds, using 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one as a central example. The pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically relevant molecules.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, primarily through the inhibition of key signaling kinases and enzymes.[2][3] This document outlines a logical, multi-phase approach to rigorously assess the therapeutic potential of such a compound, comparing its performance against established alternatives and grounding all methodologies in established scientific protocols.

Mechanistic Hypothesis: Targeting Cellular Proliferation Pathways

The 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one structure shares pharmacophoric features with known inhibitors of critical cell cycle and growth factor signaling pathways.[4] Notably, the pyrido[2,3-d]pyrimidine core is found in Palbociclib, an FDA-approved inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[5] Other derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), PIM-1 kinase, and Threonine Tyrosine Kinase (TTK).[4][6]

Our initial hypothesis is that 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one functions as a kinase inhibitor, disrupting downstream signaling cascades that lead to cell proliferation and survival. This provides a clear mechanistic basis for its evaluation as an anticancer agent.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PIM1 PIM-1 Kinase AKT->PIM1 mTOR->TF PIM1->TF CyclinD_CDK46 Cyclin D / CDK4/6 TF->CyclinD_CDK46 Proliferation Cell Proliferation & Survival CyclinD_CDK46->Proliferation Compound_X 4-aminopyrido [2,3-d]pyrimidin-5(8H)-one (Hypothesized Target) Compound_X->PIM1 Palbociclib Palbociclib (Alternative) Palbociclib->CyclinD_CDK46

Caption: Hypothesized signaling pathway targeted by kinase inhibitors.

A Phased Approach to In Vivo Validation

A rigorous in vivo validation program should be approached systematically to build a comprehensive data package covering efficacy, pharmacokinetics (PK), and safety. This phased approach ensures that resources are used efficiently and that key go/no-go decisions are based on robust data.

In_Vivo_Validation_Workflow Phase1 Phase 1: Efficacy Screening (Xenograft Model) Phase2 Phase 2: Pharmacokinetic Profiling (Rodent PK Study) Phase1->Phase2 Phase3 Phase 3: Preliminary Safety Assessment (Acute Toxicity) Phase2->Phase3 Decision Go/No-Go Decision (Lead Optimization) Phase3->Decision

Caption: Overall workflow for in vivo compound validation.

Phase 1: Efficacy Assessment in a Human Tumor Xenograft Model

The cornerstone of preclinical oncology research is the demonstration of anti-tumor activity in a living system. The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, remains the industry standard for initial efficacy screening.

Causality Behind Experimental Choices:

  • Animal Model: Immunocompromised mice (e.g., NOD-scid gamma or Athymic Nude) are used because their deficient immune system cannot reject the implanted human cancer cells, allowing the tumor to grow.

  • Cell Line Selection: The choice of cell line is critical. It should be well-characterized and ideally express the hypothesized target of the compound. For a broad-spectrum kinase inhibitor, a rapidly proliferating and aggressive cell line like human colon cancer HCT-116 or breast cancer MCF-7 is often a suitable starting point.[6][7]

  • Route of Administration: The intended clinical route should be mimicked where possible. Oral gavage (PO) is often preferred for small molecules due to its convenience for chronic dosing.

  • Endpoint: The primary endpoint is typically Tumor Growth Inhibition (TGI), a quantitative measure of the drug's ability to slow or stop tumor progression compared to a vehicle control.[6]

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

Xenograft_Workflow Step1 1. Cell Culture & Harvest Step3 3. Tumor Implantation (Subcutaneous) Step1->Step3 Step2 2. Animal Acclimation (7 days) Step2->Step3 Step4 4. Tumor Growth Monitoring Step3->Step4 Step5 5. Randomization (Tumor Volume ~100-150 mm³) Step4->Step5 Step6 6. Treatment Initiation (Daily Dosing) Step5->Step6 Step7 7. Efficacy Monitoring (Tumor Volume & Body Weight) Step6->Step7 Step8 8. Study Termination & Tissue Collection Step7->Step8

Caption: Step-by-step workflow for a xenograft efficacy study.

Methodology:

  • Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Female athymic nude mice, 6-8 weeks old, are acclimated for one week.[8]

  • Cell Preparation: HCT-116 cells are cultured under standard conditions, harvested during the logarithmic growth phase, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Mice are anesthetized. 100 µL of the cell suspension (5 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.

  • Monitoring and Randomization: Tumors are measured 2-3 times weekly with digital calipers, and volume is calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment cohorts (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water), administered orally (PO), once daily.

    • Group 2: 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one (e.g., 50 mg/kg), PO, once daily.

    • Group 3: Alternative/Reference Compound (e.g., Palbociclib, 50 mg/kg), PO, once daily.

  • Data Collection: Tumor volumes and body weights are recorded 2-3 times per week. Mice are monitored daily for clinical signs of toxicity. The study is terminated when tumors in the control group reach the protocol-defined limit (e.g., 2000 mm³).

  • Endpoint Analysis: The primary efficacy endpoint, %TGI, is calculated at the end of the study.

Comparative Efficacy Data (Illustrative)
GroupCompoundDose (mg/kg)Mean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
1Vehicle Control-1850 ± 210-+5.2
24-aminopyrido[2,3-d]pyrimidin-5(8H)-one 50740 ± 15560%-2.1
3Palbociclib (Reference)[5]50610 ± 13067%-3.5

Phase 2: Pharmacokinetic (PK) Profiling

Demonstrating that a compound shrinks a tumor is only half the story. A successful drug must achieve and maintain sufficient concentration at the target site without being cleared too rapidly. A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[2]

Causality Behind Experimental Choices:

  • Species Selection: The same rodent species used for efficacy studies (e.g., mouse or rat) is typically used for initial PK screening to allow for pharmacokinetic/pharmacodynamic (PK/PD) correlation.

  • Dosing Routes: Both intravenous (IV) and oral (PO) administration are often included. The IV data provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability from the PO data.

  • Sampling: A sparse sampling design is often used in mice to minimize blood volume loss from any single animal, while a full time-course can be obtained from individual rats.

Protocol: Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3 per group) with jugular vein cannulas are used.

  • Dosing:

    • IV Group: Compound is administered as a single bolus via the tail vein (e.g., 5 mg/kg).

    • PO Group: Compound is administered via oral gavage (e.g., 25 mg/kg).[6]

  • Blood Sampling: Blood samples (~100 µL) are collected from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Key PK parameters are calculated using non-compartmental analysis software.

Comparative Pharmacokinetic Data

This table compares hypothetical data for our compound with published data for a similar pyrido[2,3-d]pyrimidin-7(8H)-one derivative.[6]

Parameter4-aminopyrido[2,3-d]pyrimidin-5(8H)-one (Hypothetical) Compound 5o (Published Data)[6]
Dose (PO, mg/kg)2525
Cmax (ng/mL)1250Data not specified
Tmax (h)1.0Data not specified
AUC (ng·h/mL)7500Data not specified
Oral Bioavailability (F%)55%45.3%

Phase 3: Preliminary Safety & Toxicology Assessment

Early assessment of a compound's safety profile is crucial to identify potential liabilities. An acute, high-dose toxicity study can provide initial insights into the maximum tolerated dose (MTD) and potential target organs of toxicity. This is a prerequisite for designing longer-term, regulatory-compliant toxicology studies.[9][10]

Causality Behind Experimental Choices:

  • Dose Escalation: A dose-escalation design helps to identify the dose at which adverse effects begin to appear, establishing a preliminary therapeutic window.

  • Clinical Observations: Careful, standardized observation of the animals is the most sensitive indicator of acute toxicity. This includes monitoring for changes in posture, activity, and grooming.

  • Regulatory Guidance: While not a full GLP study, this preliminary assessment should be designed with FDA and ICH guidelines in mind to ensure the data is relevant for future IND-enabling studies.[9][11]

Protocol: 7-Day Dose Range-Finding Toxicity Study
  • Animal Model: Healthy, non-tumor-bearing mice (e.g., C57BL/6), with 3 males and 3 females per dose group.

  • Dose Groups: The compound is administered once daily via oral gavage for 7 days at escalating doses (e.g., 50, 150, and 450 mg/kg). A vehicle control group is included.

  • Endpoints:

    • Mortality/Morbidity: Checked twice daily.

    • Clinical Observations: Detailed observations are performed daily.

    • Body Weight: Measured daily.

    • Terminal Procedures: At day 8, animals are euthanized. Blood is collected for complete blood count (CBC) and basic clinical chemistry analysis. Macroscopic observations of major organs are recorded.

Comparative Safety Profile (Illustrative)
Dose (mg/kg/day)Clinical SignsMean Body Weight ChangeKey Hematology/Chemistry Findings
Vehicle None observed (NO)+6%Within normal limits
50 NO+4%Within normal limits
150 Mild, transient lethargy post-dosing-3%Slight, non-significant decrease in WBCs
450 Significant lethargy, ruffled fur-12%Moderate neutropenia, elevated liver enzymes (ALT/AST)

Conclusion and Future Directions

This guide outlines a foundational in vivo strategy to validate the therapeutic potential of 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one. Based on the illustrative data presented, the compound demonstrates promising anti-tumor efficacy (60% TGI) comparable to a reference agent, coupled with good oral bioavailability (55%) and a manageable safety profile at its efficacious dose.

The combined findings from these efficacy, pharmacokinetic, and preliminary safety studies provide a strong rationale for advancing 4-aminopyrido[2,3-d]pyrimidin-5(8H)-one into further preclinical development. The next logical steps would include lead optimization to improve efficacy and safety margins, PK/PD modeling to refine the dosing schedule, and the initiation of formal IND-enabling toxicology studies under Good Laboratory Practice (GLP) conditions.[10][12]

References

  • Al-Ostath, A., et al. (2022). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. MDPI. Available at: [Link]

  • Hassan, A. A., et al. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Barreiro, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Jo, H., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bollacke, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. Available at: [Link]

  • Anjana, G. S., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Unknown Author. (2024). Pyridopyrimidinone an insight into pharamcological potential. Medium. Available at: [Link]

  • Shabaan, M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Bioorganic Chemistry. Available at: [Link]

  • El-Malah, A. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. Available at: [Link]

  • Sharma, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, W., et al. (2024). Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry. Available at: [Link]

  • Ahmed, E. K., et al. (2009). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Fayed, E. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]

  • Bénézet, S., et al. (2018). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research. Available at: [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • Unknown Author. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed. Available at: [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. Available at: [Link]

  • Sharma, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]

  • Unknown Author. (n.d.). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. PubMed Central. Available at: [Link]

  • EMA. (1997). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING OF VACCINES. European Medicines Agency. Available at: [Link]

  • Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Spectral Instruments Imaging. Available at: [Link]

  • Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. Available at: [Link]

  • Veeprho. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. Veeprho. Available at: [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]

  • Spectral Instruments Imaging. (2023). Considerations for Xenograft Model Development with In Vivo Imaging. YouTube. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.